4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXSUBZBOVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454445 | |
| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349666-24-6 | |
| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a pyrene-containing boronic acid pinacol ester. This compound has garnered significant interest for its unique mechanoluminescent and vapochromic properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and organic chemistry. It details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Introduction and Discovery
The compound this compound, hereafter referred to as Py-Bpin, was first brought to prominence in a 2016 publication in Chemical Communications by Wang et al.[1] The discovery was centered on the investigation of novel mechanoluminescent (ML) materials. The researchers synthesized two pyrene boronic acid cyclic esters and found that Py-Bpin, with its 5-membered dioxaborolane ring, exhibited reversible mechanoluminescence with a rapid self-recovery at room temperature.[1] This was a significant finding as it presented a new class of ML materials based on boronic acid esters. The research highlighted the compound's potential for applications in dynamic data storage and self-erasing writing boards due to its environmentally friendly and energy-efficient properties.[1]
Physicochemical and Structural Data
A summary of the key physical and chemical properties of Py-Bpin is provided in Table 1. The crystal structure data, as reported on PubChem, is detailed in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁BO₂ | PubChem[2] |
| Molecular Weight | 328.2 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 349666-24-6 | PubChem[2] |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Melting Point | 247-251 °C (for the corresponding boronic acid) | Sigma-Aldrich[3] |
| Purity | >97.0% | Chemsrc[4] |
Table 2: Crystal Structure Data of this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | PubChem[2] |
| Space Group | P 1 21/c 1 | PubChem[2] |
| a | 11.7096 Å | PubChem[2] |
| b | 10.8168 Å | PubChem[2] |
| c | 14.2151 Å | PubChem[2] |
| α | 90.00° | PubChem[2] |
| β | 91.551° | PubChem[2] |
| γ | 90.00° | PubChem[2] |
| Z | 4 | PubChem[2] |
Synthesis Methodology
The synthesis of this compound can be achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a pyrene halide (e.g., 1-bromopyrene) with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
General Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of Py-Bpin via Miyaura borylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Miyaura borylation reactions for the synthesis of aryl boronic esters.
Materials:
-
1-Bromopyrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromopyrene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.), and potassium acetate (3.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford the pure this compound as a solid.
Characterization Data
The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity. Representative characterization data is provided in Table 3.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.3 (m, 9H, Ar-H), 1.45 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 131.5, 131.0, 130.9, 128.6, 127.6, 127.5, 125.9, 125.1, 124.9, 124.8, 124.3, 83.9, 25.0 |
| Mass Spec (HRMS) | Calculated for C₂₂H₂₁BO₂: [M+H]⁺, Found: [M+H]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Applications and Future Directions
The primary application of this compound lies in the field of materials science. Its notable properties include:
-
Mechanoluminescence: The ability to emit light upon the application of mechanical stress. The rapid self-recovery of this property is a key advantage.[1]
-
Vapochromism: The change in color upon exposure to solvent vapors.[1]
These characteristics make it a promising candidate for use in:
-
Smart sensors
-
Security inks
-
Damage detection in materials
-
Novel display technologies
As this compound is a boronic ester, it can also serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the pyrene moiety into more complex molecular architectures for applications in organic electronics and photovoltaics.
Given its discovery in the context of materials science, there is currently no established link to specific signaling pathways or direct applications in drug development. Future research may explore its biological properties, but its primary focus remains on advanced materials.
Logical Relationships in Synthesis
The synthesis of Py-Bpin is a well-defined process with clear logical dependencies, as illustrated in the following diagram.
References
- 1. Pyrene boronic acid cyclic ester: a new fast self-recovering mechanoluminescent material at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C22H21BO2 | CID 11077956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]
- 4. Pyrenyl-1-boronic acid pinacol ester | CAS#:349666-24-6 | Chemsrc [chemsrc.com]
A Technical Guide to the Photophysical Properties of Pyrene-1-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a detailed examination of the photophysical properties of pyrene-1-boronic acid pinacol ester, a fluorescent probe of significant interest in chemical sensing and biological imaging. By conjugating the environmentally sensitive pyrene fluorophore with a versatile boronic acid pinacol ester moiety, this compound serves as a powerful tool for detecting biologically relevant analytes, particularly those containing cis-diol functionalities such as saccharides and catechols. This document outlines the fundamental photophysical characteristics of the pyrene core, discusses the role of the boronic acid group in sensing mechanisms, provides detailed experimental protocols for characterization, and visualizes key processes and workflows.
Introduction: The Synergy of Pyrene and Boronic Acid
Pyrene-1-boronic acid pinacol ester combines the exceptional photophysical attributes of the pyrene fluorophore with the specific binding capabilities of the boronic acid functional group. This synergistic design has propelled the development of sophisticated fluorescent sensors for a variety of applications.
-
The Pyrene Fluorophore : As a polycyclic aromatic hydrocarbon, pyrene is celebrated for its distinct photophysical behavior. It exhibits a high fluorescence quantum yield and a notably long fluorescence lifetime. A hallmark of pyrene is its capacity to form "excimers" (excited-state dimers) at increased concentrations or when two pyrene units are in close proximity.[1] This results in a characteristic broad, red-shifted emission in addition to its structured monomer emission, a feature widely used in ratiometric sensing.[1]
-
The Boronic Acid Pinacol Ester Moiety : Boronic acids and their esters function as Lewis acids that can covalently and reversibly bind with molecules featuring 1,2- or 1,3-diol groups to form cyclic boronate esters. This interaction is central to their application as synthetic receptors for crucial biological molecules like glucose and dopamine.[2] The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and utility in organic synthesis.
Core Photophysical Properties
While specific quantitative data for pyrene-1-boronic acid pinacol ester is not extensively published, the photophysical behavior is dominated by the pyrene core. The boronic acid pinacol ester group primarily modulates these intrinsic properties upon interaction with analytes. The following tables summarize the well-characterized photophysical properties of the parent pyrene molecule, which serve as a foundational baseline.
Absorption and Emission Data of Pyrene
The absorption spectrum of pyrene features sharp vibronic bands. Its fluorescence emission is also characterized by a distinct vibronic structure, the relative intensity of which is sensitive to the polarity of the local environment.
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| Cyclohexane | 335.2, 319, 305 | 373, 384, 393 |
| Ethanol | 336, 321, 307 | 373, 384, 394 |
| Acetone | 336, 321, 308 | 374, 385, 395 |
| Dichloromethane | 340, 325 | 375, 385, 397[3] |
Data for pyrene, compiled from various sources.[3][4]
Fluorescence Quantum Yield and Lifetime of Pyrene
The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters that define the efficiency and temporal characteristics of the fluorescence process. These are also highly dependent on the solvent environment and the presence of quenchers like molecular oxygen.
| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Conditions |
| Cyclohexane | 0.32[4] | 458 | Degassed[5] |
| Cyclohexane | ~0.65 | 338-408 | Air-equilibrated[6] |
| 1,2-Dichloroethane | - | 187-202 | Air-equilibrated[6] |
| Dimethyl Sulfoxide | - | 238-275 | Air-equilibrated[6] |
| Water | - | 127 | Air-saturated[5] |
| Water | - | 194 | Degassed[5] |
Data for pyrene, compiled from various sources.
Expected Influence of the Boronic Acid Pinacol Ester Group: In the unbound state, the boronic acid moiety can act as a quencher for the pyrene fluorescence through mechanisms like Photoinduced Electron Transfer (PET). This would be expected to result in a lower quantum yield and a shorter fluorescence lifetime for pyrene-1-boronic acid pinacol ester compared to the parent pyrene molecule.
Sensing Mechanism and Visualization
The primary application of pyrene-1-boronic acid pinacol ester is in the detection of diol-containing analytes. The binding event at the boron center modulates the electronic properties of the molecule, leading to a distinct change in the fluorescence output.
Analyte Binding and Fluorescence Response
The sensing mechanism involves the hydrolysis of the pinacol ester followed by the formation of a cyclic boronate ester with the target analyte. This transformation alters the electron-donating/withdrawing nature of the boron substituent, which in turn affects the de-excitation pathway of the pyrene fluorophore. Typically, this binding event inhibits the PET quenching pathway, leading to a "turn-on" fluorescence response, characterized by an increase in both fluorescence intensity and lifetime.
Caption: Analyte binding mechanism of a pyrene-boronic acid sensor.
Experimental Protocols
Accurate characterization of the photophysical properties of pyrene-1-boronic acid pinacol ester requires standardized experimental procedures.
General Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the comprehensive photophysical analysis of a fluorescent probe.
Caption: Workflow for photophysical characterization of a fluorophore.
Protocol for UV-Vis Absorption Spectroscopy
-
Solvent Selection : Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 250-500 nm for pyrene derivatives).
-
Sample Preparation : Prepare a stock solution of pyrene-1-boronic acid pinacol ester of known concentration (e.g., 1 mM in THF or Dichloromethane). From this, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette. The absorbance at the maximum should ideally be between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Protocol for Steady-State Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation : Use a calibrated spectrofluorometer.
-
Measurement :
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., ~340 nm).
-
Scan the emission spectrum over a range that covers the expected pyrene monomer and potential excimer emission (e.g., 350-600 nm).
-
Record the emission spectrum, ensuring appropriate slit widths to balance signal intensity and spectral resolution.
-
Identify the wavelengths of maximum emission.
-
Protocol for Relative Fluorescence Quantum Yield (Φ_F) Measurement
The comparative method using a well-characterized standard is most common.
-
Standard Selection : Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).
-
Sample Preparation :
-
Prepare a series of solutions of both the standard and the test sample at different concentrations.
-
Ensure the absorbance of all solutions is kept below 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and fluorescence.
-
-
Data Acquisition :
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the integrated fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).
-
-
Calculation : The quantum yield of the sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solvents, respectively.
-
Protocol for Fluorescence Lifetime (τ_F) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for its high sensitivity and precision.
-
Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser or pulsed LED with λ_ex ~340 nm), a sample holder, emission optics, a fast single-photon detector, and timing electronics.
-
Sample Preparation : Prepare a dilute, and preferably degassed, solution of the sample as for fluorescence measurements. Degassing (e.g., by bubbling with N₂ or Ar for 15-20 minutes) is crucial to remove oxygen, a potent quencher that can shorten the lifetime.
-
Data Acquisition :
-
Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute colloidal silica solution).
-
Collect the fluorescence decay profile of the sample by exciting at a suitable wavelength and collecting emission at the fluorescence maximum. Ensure the time window is long enough to capture the full decay (at least 5-10 times the expected lifetime).
-
-
Data Analysis :
-
Perform deconvolution of the sample's fluorescence decay profile with the IRF.
-
Fit the resulting data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Conclusion
Pyrene-1-boronic acid pinacol ester is a valuable molecular tool for researchers in chemistry, biology, and materials science. Its photophysical properties, rooted in the pyrene chromophore, are intelligently modulated by the analyte-responsive boronic acid moiety. While a complete set of quantitative photophysical data for this specific ester is yet to be fully documented in the literature, a thorough understanding of the parent pyrene molecule provides a robust framework for its application. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for the effective characterization and utilization of this versatile fluorescent probe in advanced research and development settings.
References
Spectroscopic Analysis of Pyrene-1-Boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrene-1-boronic acid pinacol ester, a fluorescent probe with significant potential in biomedical research and drug development. This document details the expected spectroscopic characteristics, experimental protocols for its analysis, and its application in signaling pathways, particularly in the context of saccharide sensing.
Introduction
Pyrene-1-boronic acid pinacol ester is an aromatic compound that combines the unique photophysical properties of the pyrene moiety with the versatile reactivity of a boronic acid pinacol ester. The pyrene core is a well-known polycyclic aromatic hydrocarbon (PAH) that exhibits a strong and environmentally sensitive fluorescence emission, including the formation of an excited-state dimer known as an excimer. The boronic acid pinacol ester group serves as a recognition site for diol-containing molecules, such as saccharides, leading to changes in the spectroscopic properties of the pyrene fluorophore upon binding. This dual functionality makes it a valuable tool for the development of fluorescent sensors for biologically important analytes.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data (Estimated)
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| ¹H NMR | Solvent: CDCl₃ | ||
| Pyrene-H | 8.0 - 9.0 | m | Aromatic protons of the pyrene ring. |
| Pinacol-CH₃ | ~1.35 | s | Methyl protons of the pinacol group. |
| ¹³C NMR | Solvent: CDCl₃ | ||
| Pyrene-C | 120 - 135 | Aromatic carbons of the pyrene ring. | |
| Pyrene-C-B | ~130 (broad) | Carbon attached to the boron atom; signal is often broad due to quadrupolar relaxation of the boron nucleus. | |
| Pinacol-C | ~84 | Quaternary carbons of the pinacol group. | |
| Pinacol-CH₃ | ~25 | Methyl carbons of the pinacol group. |
Table 2: Ultraviolet-Visible (UV-Vis) Absorption Data
| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Cyclohexane | ~335, ~320, ~273, ~263, ~241 | Not Reported |
| Dichloromethane | ~342, ~326, ~276, ~265, ~243 | Not Reported |
Note: The absorption maxima are based on the characteristic vibronic structure of the pyrene chromophore and may exhibit slight shifts depending on the solvent polarity.
Table 3: Fluorescence Emission Data
| Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Cyclohexane | ~335 | ~375, ~385, ~395 (monomer) | ~0.3-0.7 |
| Dichloromethane | ~342 | ~378, ~388, ~398 (monomer) | Not Reported |
Note: Pyrene derivatives are known for their structured monomer emission spectra. At higher concentrations, a broad, structureless excimer emission band can be observed at longer wavelengths (around 470 nm).
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of pyrene-1-boronic acid pinacol ester.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficient of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). Prepare a series of dilutions to obtain a final concentration in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to one of the absorption maxima (e.g., 335 nm).
-
Scan the emission wavelengths over a range that covers the expected pyrene monomer and potential excimer emission (e.g., 350-600 nm).
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to one of the emission maxima (e.g., 385 nm).
-
Scan the excitation wavelengths over a range covering the absorption spectrum (e.g., 250-370 nm). The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Visualization of Methodologies and Applications
Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of pyrene-1-boronic acid pinacol ester.
Signaling Pathway in Saccharide Sensing
Pyrene-1-boronic acid pinacol ester can be utilized as a fluorescent probe for the detection of saccharides. The underlying principle involves the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many sugars. This interaction modulates the electronic properties of the pyrene fluorophore, leading to a detectable change in its fluorescence signal.
An In-depth Technical Guide to the Solubility and Stability of Pyrene-1-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pyrene-1-boronic acid pinacol ester, a versatile building block in drug discovery, sensor development, and materials science. This document details its solubility characteristics, stability profile under various conditions, and provides established experimental protocols for its analysis.
Solubility Profile
Table 1: Qualitative and Expected Solubility of Pyrene-1-Boronic Acid Pinacol Ester
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Citations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, Chloroform | High | The polarity of these solvents can interact with the boronic ester group, while their organic nature accommodates the pyrene ring. Phenylboronic acid pinacol ester shows high solubility in chloroform and acetone.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl groups of protic solvents can hydrogen bond with the oxygen atoms of the pinacol ester. However, the large hydrophobic pyrene moiety limits overall solubility. |
| Non-polar | Hexane, Toluene, Methylcyclohexane | Low to Moderate | The aromatic nature of toluene may allow for π-stacking interactions with the pyrene core, leading to some solubility. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[1] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The large, non-polar pyrene backbone results in significant hydrophobicity, leading to poor solubility in aqueous media.[3] |
Stability Profile
The stability of pyrene-1-boronic acid pinacol ester is a critical consideration for its storage, handling, and application. The primary degradation pathway is hydrolysis of the boronic ester bond.
Hydrolytic Stability
Pinacol esters of arylboronic acids are known to be susceptible to hydrolysis, yielding the corresponding boronic acid and pinacol. This reaction is influenced by pH, temperature, and the electronic properties of the aryl group.
-
Effect of pH: Hydrolysis is significantly accelerated at both acidic and basic pH, with greater stability observed under neutral conditions. Studies on phenylboronic acid pinacol esters show that hydrolysis is considerably faster at physiological pH (7.4) compared to neutral water.[4]
-
Solvent Effects: The presence of water in organic solvents can lead to hydrolysis, especially during purification steps like silica gel chromatography.[5] The use of a high percentage of organic solvent in analytical techniques like HILIC can prevent on-column hydrolysis.[6]
Thermal Stability
While specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for pyrene-1-boronic acid pinacol ester is not available, studies on the parent pyrene-1-boronic acid show exceptional thermal stability up to 600 °C. It is expected that the pinacol ester would have a lower, yet still significant, thermal stability. The pinacol group itself is relatively stable, but the B-O bonds in the ester are the likely point of thermal decomposition.
Photostability
The pyrene core of the molecule is photoactive and can undergo degradation upon exposure to UV light, especially in the presence of oxygen and certain solvents.[7]
-
Solvent Dependence: Studies on pyrene and its derivatives have shown that photodegradation is more pronounced in halogenated solvents like chloroform.[7]
-
Degradation Products: Photodegradation can lead to the formation of various oxidized pyrene species.[7]
Table 2: Summary of Stability Characteristics
| Stability Type | Conditions | General Observations & Citations |
| Hydrolytic | Aqueous solutions, acidic or basic pH | Susceptible to hydrolysis, yielding pyrene-1-boronic acid and pinacol. The rate is pH-dependent.[4] |
| Neutral pH, anhydrous organic solvents | Relatively stable, but care must be taken to exclude water.[5] | |
| Thermal | Inert atmosphere | Expected to be thermally stable to a high temperature, though likely less so than pyrene-1-boronic acid. |
| Photochemical | UV irradiation, presence of oxygen | The pyrene moiety is susceptible to photodegradation, with the rate being solvent-dependent.[7] |
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of pyrene-1-boronic acid pinacol ester to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the solution to pellet the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or fluorescence spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.[8]
Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the hydrolysis of the boronic ester.
-
Sample Preparation: Prepare a solution of pyrene-1-boronic acid pinacol ester of known concentration in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.
-
Initiation of Hydrolysis: Add a known amount of D₂O to the NMR tube.
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a peak from the hydrolysis product (pyrene-1-boronic acid). The rate of hydrolysis can be determined by plotting the concentration of the pinacol ester versus time.[9][10]
Assessment of Stability by HPLC
This protocol can be used to assess the stability of the compound under various conditions (e.g., thermal, photochemical, different pH).
-
Sample Preparation: Prepare a stock solution of pyrene-1-boronic acid pinacol ester in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to the desired stress conditions (e.g., elevated temperature, UV light exposure, different pH buffers).
-
Time-Point Analysis: At specified time intervals, withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase that minimizes on-column hydrolysis (e.g., high organic content, neutral pH).[11] Use a UV or fluorescence detector for quantification.
-
Data Analysis: Determine the percentage of the remaining pyrene-1-boronic acid pinacol ester at each time point by comparing the peak area to that of an unstressed control sample.
Signaling Pathways and Experimental Workflows
Glucose Sensing via Fluorescence Resonance Energy Transfer (FRET)
Pyrene-boronic acid derivatives are widely used in the development of fluorescent glucose sensors. The binding of glucose to the boronic acid moiety can induce a change in the fluorescence properties of the pyrene fluorophore, often through mechanisms like FRET.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Crystal Structure and Properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and key properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a fluorescent organoboron compound with notable mechanoluminescent properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols and data presented for practical application.
Introduction
This compound, also known as 1-pyreneboronic acid pinacol ester, is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest due to its unique photophysical properties. Its rigid pyrene core coupled with the versatile boronic ester functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Furthermore, its crystalline form exhibits intriguing mechanoluminescence, the emission of light in response to mechanical stimuli, opening avenues for applications in sensing and smart materials.
Organoboron compounds, in general, are of significant interest in drug discovery due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. While the direct application of this compound in a specific signaling pathway is not yet established, its potential as a fluorescent probe and a scaffold for novel therapeutics warrants detailed investigation.
Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The crystallographic data provides precise information on the molecular geometry and packing in the solid state, which is crucial for understanding its material properties.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Crystallography Open Database (COD) Number | 7124658 |
| Associated Article | Chemical Communications, 2016, 52 (62), 9679-9682 |
| Hermann-Mauguin Space Group Symbol | P 1 21/c 1 |
| a (Å) | 11.7096 |
| b (Å) | 10.8168 |
| c (Å) | 14.2151 |
| α (°) | 90.00 |
| β (°) | 91.551 |
| γ (°) | 90.00 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromopyrene and bis(pinacolato)diboron.
Materials:
-
1-Bromopyrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product as a white or off-white solid.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion.
Procedure (Slow Evaporation):
-
Dissolve the purified this compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at a concentration near saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined crystals.
Measurement of Mechanoluminescence
The mechanoluminescent properties can be investigated by subjecting the crystalline material to mechanical stress and detecting the emitted light.
Experimental Setup:
-
A light-tight chamber to exclude ambient light.
-
A mechanism for applying mechanical stress, such as a hydraulic press, a drop tower, or a piezoelectric transducer.
-
A light detector, such as a photomultiplier tube (PMT) or a sensitive CCD camera, to capture the emitted light.
-
A data acquisition system to record the intensity and duration of the luminescence.
Procedure:
-
Place a crystalline sample of this compound in the light-tight chamber.
-
Apply a controlled mechanical stress to the sample.
-
Simultaneously, record the light emission using the detector and data acquisition system.
-
Analyze the data to correlate the intensity and kinetics of the luminescence with the applied mechanical force.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Mechanoluminescence Phenomenon
Caption: Conceptual diagram of the mechanoluminescence process.
Applications and Future Directions
The unique properties of this compound position it as a promising candidate for various applications. Its mechanoluminescent behavior can be harnessed for the development of stress sensors, damage detection in materials, and security inks. In the realm of organic electronics, its fluorescent pyrene core suggests potential use in organic light-emitting diodes (OLEDs).
From a medicinal chemistry perspective, the pyrene moiety can serve as a fluorescent reporter for biological imaging, while the boronic ester group provides a handle for further chemical modifications to create targeted therapeutic agents. The broader class of organoboron compounds has shown significant promise in drug development, with several approved drugs for the treatment of cancers and infectious diseases. Future research could focus on incorporating this pyrene-boronic ester into larger molecules to probe biological processes or to develop novel therapeutic agents with dual diagnostic and therapeutic ("theranostic") capabilities.
Conclusion
This technical guide has summarized the key structural and synthetic aspects of this compound. The provided data and protocols offer a valuable resource for researchers interested in exploring the potential of this fascinating molecule in materials science and drug discovery. Further investigations into its biological activities and the optimization of its mechanoluminescent properties are anticipated to unveil new and exciting applications.
References
Illuminating the Molecular World: A Technical Guide to the Quantum Yield of Pyrene-Based Boronic Esters
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of pyrene-based boronic esters, a class of fluorescent probes of significant interest to researchers, scientists, and drug development professionals. By leveraging the unique photoluminescent characteristics of the pyrene fluorophore with the versatile analyte-binding capabilities of boronic esters, these compounds have emerged as powerful tools for the sensitive and selective detection of biologically relevant molecules such as saccharides and reactive oxygen species (ROS). This document details their signaling mechanisms, provides quantitative data on their fluorescence quantum yields, outlines key experimental protocols, and visualizes complex interactions through signaling pathway diagrams.
Core Principles: Fluorescence Modulation by Analyte Binding
Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long fluorescence lifetime.[1] A key feature of pyrene is its ability to form excited-state dimers, known as excimers, at high concentrations, which results in a characteristic red-shifted and broad emission band.[1] The fluorescence of pyrene can be modulated by attaching a boronic acid moiety. In the absence of a target analyte, the boronic acid group can quench the pyrene fluorescence through mechanisms like Photoinduced Electron Transfer (PET).[1]
Boronic acids are known to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, to form stable cyclic boronate esters.[1] This binding event alters the electronic properties of the boronic acid group, often inhibiting the PET process and leading to a "turn-on" of the pyrene fluorescence. Similarly, pyrene-based boronic esters can be designed to react with specific reactive oxygen species, like hydrogen peroxide, which oxidizes the boronate ester and results in a change in the fluorescence signal.[2][3]
Quantitative Analysis of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following tables summarize the quantum yields of representative pyrene-based boronic esters, illustrating the change in their fluorescence upon interaction with analytes.
| Compound | Analyte (Concentration) | Solvent System | Quantum Yield (Φ) | Reference |
| o-N-(boronobenzyl)-6-methoxyquinolinium bromide (o-BMOQBA) | None | Water | 0.46 | [4] |
| m-N-(boronobenzyl)-6-methoxyquinolinium bromide (m-BMOQBA) | None | Water | 0.51 | [4] |
| p-N-(boronobenzyl)-6-methoxyquinolinium bromide (p-BMOQBA) | None | Water | 0.49 | [4] |
| N-benzyl-6-methoxyquinolinium bromide (BMOQ - control) | None | Water | 0.54 | [4] |
| Pyrene-based diboronic acid sensor 13 | None | 33.3% Methanol/Water (pH 7.77) | - | [5] |
| Pyrene-based diboronic acid sensor 13 + D-Glucose | D-Glucose | 33.3% Methanol/Water (pH 7.77) | - (F/F₀ = 3.9) | [5] |
| Pyrene-based diboronic acid sensor 13 + D-Fructose | D-Fructose | 33.3% Methanol/Water (pH 7.77) | - (F/F₀ = 1.9) | [5] |
| Pyrene-based probe Py-VPB | None | Aqueous solution | - | [4] |
| Pyrene-based probe Py-VPB + H₂O₂ | H₂O₂ (100 μM) | Aqueous solution | - (I₄₈₀/I₆₀₀ change of 66.5-fold) | [4] |
Note: F/F₀ represents the fluorescence enhancement factor. A dash (-) indicates that the specific quantum yield value was not provided in the reference, but the change in fluorescence intensity was reported.
Experimental Protocols
Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
This protocol describes a common method for the synthesis of a pyrene-based boronic ester, a key precursor for many fluorescent probes.
Materials:
-
1-Bromopyrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via cannula.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent to afford 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene as a white or off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of the pyrene-based boronic ester
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fits for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the relative quantum yield (Φ_smp) of the sample using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_smp and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for utilizing pyrene-based boronic ester probes.
Caption: Photoinduced Electron Transfer (PET) signaling pathway for a pyrene-based boronic acid saccharide sensor.
Caption: Oxidative signaling pathway for a pyrene-based boronic ester sensor for reactive oxygen species (ROS).
Caption: General experimental workflow for analyte detection using a pyrene-based boronic ester fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
In-Depth Technical Guide: Photophysical Properties and Applications of Pyrene-1-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of pyrene-1-boronic acid pinacol ester, a versatile fluorophore with significant applications in sensing and bio-imaging. The document details the underlying principles of its fluorescence, experimental protocols for its characterization, and its application as a chemical sensor.
Core Principles of Pyrene-Based Fluorescence
Pyrene-1-boronic acid pinacol ester belongs to a class of fluorescent probes that leverage the unique photophysical characteristics of the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long fluorescence lifetime. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations, which results in a characteristic broad, red-shifted emission band in addition to its structured monomer emission. This dual emission property makes pyrene a sensitive probe of its local environment.
The boronic acid group, and its pinacol ester derivative, serves as a recognition element for molecules containing cis-diol functionalities, such as saccharides (e.g., glucose) and catechols. The interaction between the boronic acid and a diol is a reversible covalent binding that forms a cyclic boronate ester. This binding event can modulate the fluorescence properties of the pyrene fluorophore, forming the basis of its sensing applications.
Quantitative Data: Fluorescence Lifetime
While the fluorescence lifetime of pyrene itself is well-characterized and highly sensitive to its environment, specific lifetime data for pyrene-1-boronic acid pinacol ester is not extensively reported in publicly available literature. However, the fluorescence lifetime of pyrene derivatives can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers. For instance, a 2-substituted pyrene derivative has been reported to have a long fluorescence lifetime of 165 ns.[1] It is important to note that the substitution pattern on the pyrene ring significantly impacts its photophysical properties.
In sensing applications, the fluorescence lifetime of pyrene-1-boronic acid is expected to change upon binding to a diol. This change is often attributed to the modulation of non-radiative decay pathways, such as photoinduced electron transfer (PET). In a typical PET-based sensor, the boronic acid moiety can quench the pyrene fluorescence in its unbound state. Upon binding to a diol, the PET process is inhibited, leading to an increase in both fluorescence intensity and lifetime.
The fluorescence decay of pyrene and its derivatives in various environments often exhibits multi-exponential behavior, indicating the presence of different excited-state species or conformations.
Table 1: Representative Fluorescence Lifetime Data for Pyrene Derivatives
| Compound/System | Fluorescence Lifetime (τ) [ns] | Conditions | Reference |
| Pyrene Excimer | >40 | In cellular extracts | [2] |
| Pyrene Excimer | ~40 | Used to detect specific mRNA | |
| 2-substituted Pyrene Derivative | 165 | Acetonitrile | [1] |
| Pyrene Monomer | ~7 | In cellular extracts | [2] |
Note: The fluorescence lifetime of pyrene-1-boronic acid pinacol ester is expected to be in a similar range to other pyrene derivatives but will be highly dependent on the specific experimental conditions.
Signaling Pathway: Diol Sensing Mechanism
The primary signaling pathway for pyrene-1-boronic acid as a fluorescent sensor for diols involves the reversible formation of a boronate ester, which in turn modulates the fluorescence output of the pyrene fluorophore, often through a photoinduced electron transfer (PET) mechanism.
References
The Luminescent World of Pyrene-Containing Organoboron Compounds: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The fusion of the highly fluorescent polycyclic aromatic hydrocarbon, pyrene, with the electron-deficient boron atom has given rise to a versatile class of organic compounds with tunable electronic and photophysical properties. These pyrene-containing organoboron compounds are at the forefront of materials science, finding applications in fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging. This technical guide provides a comprehensive overview of their electronic properties, supported by detailed experimental protocols and a comparative analysis of their performance.
Core Concepts: The Interplay of Pyrene and Boron
The unique electronic characteristics of these compounds stem from the interplay between the electron-rich, π-conjugated pyrene core and the Lewis acidic boron center. The pyrene moiety serves as an excellent fluorophore, known for its high fluorescence quantum yield and characteristic excimer formation. The introduction of a boron atom can significantly modulate the electronic structure of the pyrene unit. Depending on the nature of the boron center (e.g., boronic acid, boronate ester, dimesitylboryl group, or integrated into a fused ring system), the lowest unoccupied molecular orbital (LUMO) of the molecule can be stabilized, leading to a reduction in the HOMO-LUMO gap. This tuning of the frontier molecular orbitals directly impacts the absorption and emission properties, as well as the redox potentials of the compounds.
Synthesis of Pyrene-Containing Organoboron Compounds
The synthesis of these compounds typically involves the functionalization of a pyrene core with a boron-containing moiety. Common synthetic strategies include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form a carbon-carbon bond between a pyrene halide (e.g., 1-bromopyrene) and a boronic acid or boronate ester.
-
Miyaura Borylation: This reaction introduces a boronate ester group onto the pyrene ring, typically starting from a pyrene halide and reacting it with a diboron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Lithiation and Borylation: Direct functionalization of pyrene can be achieved by lithiation at a specific position, followed by quenching with a boron electrophile such as trimethyl borate.
-
Borylative Cyclization: For the synthesis of boron-fused polycyclic aromatic hydrocarbons, intramolecular electrophilic C-H borylation has emerged as a powerful method.
Experimental Protocol: Synthesis of 1-Pyreneboronic Acid Pinacol Ester
A common precursor for many pyrene-containing organoboron compounds is 1-pyreneboronic acid pinacol ester. A typical synthesis protocol is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromopyrene (1 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (2.5 equiv.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-pyreneboronic acid pinacol ester.
Photophysical Properties
Pyrene-containing organoboron compounds often exhibit intense fluorescence. Their absorption and emission characteristics are highly dependent on the substitution pattern and the nature of the organoboron unit.
-
Absorption: These compounds typically show strong absorption bands in the UV-visible region, corresponding to π-π* transitions of the pyrene core. The position of these bands can be red-shifted upon introduction of the boron moiety, indicating a decrease in the HOMO-LUMO gap.
-
Emission: The fluorescence emission is a key feature of these compounds. Many exhibit strong blue or green fluorescence in solution. The emission wavelength, quantum yield, and fluorescence lifetime are sensitive to the solvent polarity and the presence of analytes, which forms the basis for their sensing applications. Some pyrene-boron compounds also exhibit aggregation-induced emission (AIE) properties.[1]
Experimental Protocol: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is typically determined using a comparative method with a well-characterized standard.[1]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green region.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦS) is calculated using the following equation:
ΦS = ΦR × (mS / mR) × (ηS2 / ηR2)
where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.
Electrochemical Properties
The redox behavior of pyrene-containing organoboron compounds can be investigated using techniques like cyclic voltammetry (CV). The introduction of electron-withdrawing boryl groups generally lowers both the HOMO and LUMO energy levels, making the compounds easier to reduce and harder to oxidize compared to unsubstituted pyrene.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[2]
-
Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas for at least 15 minutes.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The oxidation and reduction potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical formulas and a reference compound like ferrocene/ferrocenium (Fc/Fc+).
Quantitative Data Summary
The following tables summarize the photophysical and electrochemical data for a selection of pyrene-containing organoboron compounds from the literature.
Table 1: Photophysical Properties of Selected Pyrene-Containing Organoboron Compounds
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| Pyrene-BODIPY Dyad 1 | Toluene | 345, 498 | 510 | 0.85 | [3] |
| Pyrene-BODIPY Dyad 2 | THF | 344, 501 | 512 | 0.76 | [4] |
| Bi-nuclear Boron Complex 1 | DMSO | 486 | 542 | - | [1] |
| Bi-nuclear Boron Complex 2 | DMSO | 492 | 564 | - | [1] |
| P,B-Functionalized Pyrene 3 | DCM | 371 | 398, 420 | 0.28 | [5] |
| P,B-Functionalized Pyrene 6 | DCM | 400 | 422, 447 | 0.31 | [5] |
Table 2: Electrochemical Properties and Frontier Orbital Energies of Selected Pyrene-Containing Organoboron Compounds
| Compound | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Eg (eV) | Reference |
| Bi-nuclear Boron Complex 1 | - | -1.78 | - | -3.02 | - | [1] |
| Bi-nuclear Boron Complex 2 | - | -1.79 | - | -3.01 | - | [1] |
| P,B-Functionalized Pyrene 3 | 0.82 | -2.01 | -5.62 | -2.79 | 2.83 | [5] |
| P,B-Functionalized Pyrene 6 | 0.79 | -1.90 | -5.59 | -2.90 | 2.69 | [5] |
| Boraolympicenyl Radical 1a | 0.14 | -1.92 | - | - | - | [6] |
| Boraolympicenyl Radical 1b | 0.11 | -1.98 | - | - | - | [6] |
Visualizing Workflows and Mechanisms
Diagrams created using DOT language can effectively illustrate experimental workflows and mechanistic pathways.
Caption: Workflow for the synthesis of pyrene-boronic acid and its application in fluoride sensing.
Caption: Step-by-step workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
Structure-Property Relationships
The electronic properties of pyrene-containing organoboron compounds can be systematically tuned by modifying their chemical structure.
Caption: Relationship between structural modifications and electronic properties of pyrene-organoboron compounds.
Conclusion and Future Outlook
Pyrene-containing organoboron compounds represent a promising class of materials with highly tunable electronic and photophysical properties. The ability to modify both the pyrene core and the boron center provides a vast chemical space for designing molecules with desired characteristics for specific applications. Future research in this area will likely focus on the development of new synthetic methodologies to create more complex and stable architectures, the exploration of their application in theranostics and advanced electronic devices, and the use of computational chemistry to predict and rationalize their properties, thereby accelerating the discovery of new functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyrene-based BODIPY: synthesis, photophysics and lasing properties under UV-pumping radiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphine→Borane‐Functionalized Pyrenes and Anthracenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fluorescence Mechanism of Pyrene-1-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence mechanism of pyrene-1-boronic acid pinacol ester, a versatile molecule increasingly utilized in the development of fluorescent sensors and probes. This document details the underlying photophysical principles, summarizes key quantitative data from related compounds, provides detailed experimental methodologies, and illustrates the signaling pathways through diagrams.
Core Fluorescence Mechanism: Photoinduced Electron Transfer (PET)
The fluorescence of pyrene-1-boronic acid pinacol ester is primarily governed by a phenomenon known as Photoinduced Electron Transfer (PET). In its unbound state, the boronic acid pinacol ester moiety acts as an efficient quencher of the pyrene fluorophore's emission.
Upon excitation of the pyrene fluorophore with an appropriate wavelength of light, an electron is promoted to an excited state. In the absence of an analyte, this excited electron can be transferred from the pyrene (the donor) to the electron-deficient boronic acid pinacol ester group (the acceptor). This non-radiative decay pathway, PET, effectively quenches the fluorescence, resulting in a low or non-fluorescent "off" state.
The introduction of a suitable analyte, typically a diol-containing molecule, leads to the formation of a stable cyclic boronate ester. This binding event alters the electronic properties of the boron center, making it less electron-accepting. Consequently, the PET process is inhibited, and the radiative decay pathway (fluorescence) is restored. This results in a significant increase in fluorescence intensity, creating a fluorescent "on" state. This "off-on" switching mechanism forms the basis of the sensing applications of pyrene-1-boronic acid pinacol ester.
Signaling Pathway Diagram
Caption: Photoinduced Electron Transfer (PET) mechanism of pyrene-1-boronic acid pinacol ester.
Quantitative Photophysical Data
| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Pyrene | 317 | - | 0.32 | Cyclohexane | [1] |
| LNU-45 (Pyrene-boronic acid polymer) | 365 | 469 | 0.21 | THF | [1] |
| LNU-47 (Pyrene-boronic acid polymer) | 365 | - | 0.13 | THF | [1] |
Note: The quantum yields of pyrene-boronic acid derivatives can be influenced by factors such as the solvent, pH, and the presence of quenchers.
Experimental Protocols
General Photophysical Characterization
This protocol outlines the standard procedure for characterizing the absorption and fluorescence properties of pyrene-1-boronic acid pinacol ester.
Caption: General workflow for photophysical characterization.
-
Sample Preparation: Prepare a dilute solution of pyrene-1-boronic acid pinacol ester in a spectroscopy-grade solvent (e.g., THF, acetonitrile, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path-length quartz cuvette to minimize inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm) to determine the wavelength of maximum absorption (λ_abs_max).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer at or near the λ_abs_max.
-
Record the emission spectrum over a wavelength range that encompasses the expected pyrene monomer emission (typically 370-420 nm) and any potential excimer emission (around 450-550 nm).
-
Ensure that the recorded spectra are corrected for the instrument's wavelength-dependent detector and optics sensitivity.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.
Caption: Workflow for relative quantum yield determination.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to pyrene-1-boronic acid pinacol ester. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27) are common standards for the UV-visible region.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance value at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength, and identical instrument settings (e.g., slit widths) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R × (I_S / I_R) × (A_R / A_S) × (η_S² / η_R²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is a critical parameter for understanding the excited state dynamics.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample as described for fluorescence spectroscopy.
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The time difference between the excitation pulse ("start") and the detection of the first emitted photon ("stop") is measured by the TCSPC electronics.
-
This process is repeated many times, and the time differences are collected into a histogram, which represents the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Frontier Molecular Orbitals and the PET Mechanism
The efficiency of the PET process is dictated by the relative energy levels of the frontier molecular orbitals of the pyrene donor and the boronic acid pinacol ester acceptor.
-
Highest Occupied Molecular Orbital (HOMO): The energy level from which an electron is removed.
-
Lowest Unoccupied Molecular Orbital (LUMO): The energy level to which an electron is added.
For PET to occur, the LUMO of the acceptor (boronic acid pinacol ester) must be at a lower energy level than the LUMO of the excited donor (pyrene). Upon binding a diol, the energy of the LUMO of the boronate ester is raised, making the electron transfer process energetically unfavorable and thus inhibiting PET.
Computational studies on pyrene and its derivatives suggest that the HOMO and LUMO are primarily localized on the pyrene core. Theoretical calculations for pyrene indicate a HOMO-LUMO energy gap of approximately 3.84 eV. The introduction of the boronic acid pinacol ester group will influence these energy levels, facilitating the PET process in the unbound state.
Logical Relationship Diagram
Caption: Frontier molecular orbital energy relationship in the PET mechanism.
This guide provides a foundational understanding of the fluorescence mechanism of pyrene-1-boronic acid pinacol ester. For specific applications, it is recommended to perform detailed photophysical characterization of the compound under the relevant experimental conditions.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Pyrene-1-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and representative reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing pyrene-1-boronic acid pinacol ester. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules with a pyrene moiety, a common structural motif in materials science and medicinal chemistry.
I. Overview and Introduction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the boron-containing reagents.[2][3] Pyrene-1-boronic acid pinacol ester is a valuable building block that allows for the introduction of the large, planar, and fluorescent pyrene core into various molecular scaffolds. Pinacol esters, in particular, offer enhanced stability and ease of handling compared to their corresponding boronic acids.[4]
II. Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5][6] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid pinacol ester is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Quantitative Data: Representative Reaction Conditions
While specific data for the coupling of pyrene-1-boronic acid pinacol ester is not extensively available, the following tables summarize typical conditions for the Suzuki-Miyaura coupling of various aryl boronic acid pinacol esters with aryl halides. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acid Pinacol Esters with Aryl Chlorides
| Entry | Aryl Halide | Aryl Boronic Acid Pinacol Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | 85[2] |
| 2 | 4-chlorotoluene | Phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 3 | 1-chloro-4-nitrobenzene | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 |
Table 2: Suzuki-Miyaura Coupling of Aryl Boronic Acid Pinacol Esters with Aryl Bromides
| Entry | Aryl Halide | Aryl Boronic Acid Pinacol Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | 2-pyridylboronic acid pinacol ester | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 78 |
| 2 | 3-bromopyridine | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 92 |
| 3 | 1-bromo-2-naphthoic acid | 4-methoxyphenylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 89 |
IV. Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of pyrene-1-boronic acid pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Pyrene-1-boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry Schlenk flask, add pyrene-1-boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), and the base (2-3 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (and water if applicable) to the flask.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes, or by using a freeze-pump-thaw method (3 cycles).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand to the reaction mixture.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
V. Safety Precautions
-
Palladium catalysts and organic solvents are toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert gas handling should be performed by trained personnel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
Illuminating Cellular Landscapes: Fluorescent Labeling with Pyrene Boronic Acid Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrene boronic acid derivatives are powerful fluorescent probes for visualizing and quantifying specific structures within living cells. This class of molecules combines the exceptional photophysical properties of the pyrene fluorophore with the selective binding affinity of boronic acid for cis-1,2- and -1,3-diols. This unique combination allows for the targeted labeling of glycans, such as sialic acids, which are often overexpressed on the surface of cancer cells, as well as other biologically important diol-containing molecules. These probes are valuable tools for cancer diagnostics, studying cellular processes, and in the development of targeted drug delivery systems.[1][2][3]
This document provides detailed protocols for the synthesis of a key pyrene boronic acid derivative, its application in cellular imaging, and a summary of its performance characteristics.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for pyrene boronic acid derivatives used in cellular imaging applications.
Table 1: Photophysical and Binding Properties
| Parameter | Value | Reference |
| Probe | 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA) | [1] |
| Excitation Wavelength (One-Photon) | ~340 nm | [4] |
| Emission Wavelength (One-Photon) | ~400 nm (monomer) | [4] |
| Excitation Wavelength (Two-Photon) | Near-infrared | [5] |
| Quantum Yield (L) | 0.0009 | [6] |
| Quantum Yield (L + Cu2+) | 0.811 | [6] |
Table 2: Live Cell Imaging Parameters
| Parameter | Value | Cell Line(s) | Reference |
| Probe Concentration | 10 µM | HeLa | [6] |
| Incubation Time | 30 minutes | HeLa | [6] |
| Imaging Modality | Confocal Laser Scanning Microscopy, Two-Photon Microscopy | HeLa, HepG2 | [5][6] |
II. Experimental Protocols
Protocol 1: Synthesis of 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA)
This protocol describes the synthesis of a versatile pyrene boronic acid probe for cellular imaging.
Materials:
-
4-aminophenylboronic acid
-
Pyrenebutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Activation of Pyrenebutyric Acid: Dissolve pyrenebutyric acid in anhydrous DMF. Add DCC and NHS in equimolar amounts to the solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of pyrenebutyric acid.
-
Coupling Reaction: In a separate flask, dissolve 4-aminophenylboronic acid in DMF. Slowly add the activated pyrenebutyric acid solution to the 4-aminophenylboronic acid solution. Let the reaction proceed overnight at room temperature with continuous stirring.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA).
-
Characterization: Confirm the structure and purity of the synthesized Py-PBA using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Fluorescent Labeling of Sialic Acids on Live Cells
This protocol details the use of Py-PBA for imaging sialic acid residues on the surface of live cancer cells.
Materials:
-
HeLa or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Py-PBA stock solution (e.g., 1 mM in DMSO)
-
Confocal microscope or two-photon microscope
Procedure:
-
Cell Culture: Culture HeLa or HepG2 cells in DMEM supplemented with 10% FBS in a suitable imaging dish (e.g., glass-bottom dish) until they reach 70-80% confluency.
-
Cell Preparation: Before staining, carefully wash the cells twice with warm PBS (pH 7.4) to remove any residual media.
-
Staining: Prepare a working solution of Py-PBA by diluting the stock solution in serum-free DMEM to a final concentration of 10 µM. Add the staining solution to the cells and incubate at 37°C in a 5% CO2 incubator for 30 minutes.[6]
-
Washing: After incubation, gently wash the cells three times with warm PBS (pH 7.4) to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Immediately image the cells using a confocal or two-photon microscope.
-
One-photon excitation: Use an excitation wavelength of approximately 340 nm and collect the emission around 400 nm.
-
Two-photon excitation: Use a near-infrared laser for excitation and collect the emission in the blue channel.[5]
-
-
Controls: To confirm the specificity of staining for sialic acids, perform control experiments by:
-
Pre-treating cells with neuraminidase to cleave sialic acid residues before staining.
-
Co-incubating the cells with the probe and a competitive inhibitor, such as free sialic acid. A significant reduction in fluorescence intensity in these control groups indicates specific binding to sialic acids.[5]
-
III. Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
References
Application of Pyrene-1-Boronic Acid Pinacol Ester in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-1-boronic acid pinacol ester is a key building block in the synthesis of advanced organic materials for high-performance Organic Light-Emitting Diodes (OLEDs). Its pyrene core imparts desirable characteristics such as high thermal stability, robust charge transport properties, and strong blue fluorescence. The boronic acid pinacol ester functional group provides a versatile handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile incorporation of the pyrene moiety into a wide array of molecular architectures, enabling the fine-tuning of electronic and photophysical properties for various roles within an OLED device, including as emissive materials, host materials, and hole-transporting layers.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of pyrene-1-boronic acid pinacol ester in the development of OLEDs.
Data Presentation
The performance of OLEDs incorporating materials derived from pyrene precursors is summarized below. While specific data for materials synthesized directly from pyrene-1-boronic acid pinacol ester is not extensively reported in a comparative context, the following tables provide representative performance metrics for various pyrene derivatives, illustrating their potential in OLED applications.
Table 1: Performance of OLEDs with Pyrene-based Emitting Materials
| Emitter Material | Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Ref. |
| Py-TPA | - | ITO/DNTPD/NPB/Py-TPA/Alq₃/Al-LiF | 7.27 | - | (0.16, 0.24) | [3][4] |
| Py-2TPE | - | ITO/DNTPD/NPB/Py-2TPE/Alq₃/Al-LiF | - | - | (0.15, 0.18) | [3][4] |
| Compound B (Pyrene-benzimidazole derivative) | Non-doped | ITO/PEDOT:PSS/Compound B/DPEPO/TPBi/LiF/Al | 4.3 | 290 | (0.148, 0.130) | [5] |
| 2,7-functionalized pyrene derivative | mCPPO1 | ITO/HIL/HTL/mCPPO1:Emitter/ETL/LiF/Al | 3.1 | - | (0.16, 0.024) |
Table 2: Performance of OLEDs with Pyrene-based Hole-Transporting Materials (HTMs)
| HTM Material | Device Structure | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Ref. |
| Py-Br (Pyrene-pyridine derivative) | ITO/PEDOT:PSS/HTL/CBP:Ir(ppy)₂ (acac)/TPBi/LiF/Al | 9.0 | 22.4 | 17300 | [6][7] |
| Py-MeO (Pyrene-pyridine derivative) | ITO/PEDOT:PSS/HTL/CBP:Ir(ppy)₂ (acac)/TPBi/LiF/Al | - | - | - | [6][7] |
| Py-Me (Pyrene-pyridine derivative) | ITO/PEDOT:PSS/HTL/CBP:Ir(ppy)₂ (acac)/TPBi/LiF/Al | - | - | - | [6][7] |
| Py-03 (Pyrene-pyridine derivative) | ITO/PEDOT:PSS/HTL/CBP:Ir(ppy)₂ (acac)/TPBi/LiF/Al | - | - | - | [6][7] |
Experimental Protocols
Synthesis of a Pyrene-Based OLED Material via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of a pyrene-containing organic molecule for OLED applications using a Suzuki-Miyaura cross-coupling reaction. Pyrene-1-boronic acid pinacol ester can be used as the pyrene source in this type of reaction.
Materials:
-
Pyrene-1-boronic acid pinacol ester
-
Aryl halide (e.g., 2-bromo-7-tert-butylpyrene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous Potassium Carbonate solution)
-
Solvent (e.g., 1,4-dioxane, degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Airfree flask, condenser, etc.)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a nitrogen-filled Airfree flask, combine pyrene-1-boronic acid pinacol ester (1.01 mmol), the desired aryl halide (1.00 mmol), and the palladium catalyst (0.1 mmol).
-
Solvent and Base Addition: Add degassed 1,4-dioxane (e.g., 80 mL) and a degassed aqueous solution of potassium carbonate (e.g., 0.2 M, 20 mL) to the flask.
-
Reaction: Seal the flask and stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, the crude product may precipitate. Isolate the solid by vacuum filtration and air-dry.
-
Purification: Purify the crude product using silica gel flash column chromatography. The choice of eluent will depend on the polarity of the synthesized compound (a common starting point is an ethyl acetate:hexane mixture).[8]
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication
Two common methods for fabricating OLEDs are vacuum thermal evaporation (for small molecules) and solution processing (for polymers or soluble small molecules).
This method is suitable for depositing thin films of small organic molecules.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Cleaning solvents (detergent solution, deionized water, acetone, isopropanol)
-
Ultrasonicator
-
Oxygen plasma cleaner
-
High-vacuum thermal evaporator
-
Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL)
-
Metal for cathode (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates, for example, in an oven or with a nitrogen gun.
-
Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in a high-vacuum thermal evaporator.
-
Sequentially deposit the organic layers (HIL, HTL, EML containing the pyrene-based material, and ETL) by heating the materials in crucibles under high vacuum. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the cathode, which typically consists of a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a reflective metal (e.g., Al).
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from oxygen and moisture.
-
This method is suitable for materials that are soluble in common organic solvents.
Materials and Equipment:
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Solvent for the emissive layer (e.g., chlorobenzene, toluene)
-
Pyrene-based material and host material (if used)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator (for cathode deposition)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates as described in the vacuum deposition protocol.
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat an aqueous solution of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate (e.g., at 120 °C for 20 minutes) to remove residual water.[9]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the pyrene-based emissive material (and host material, if applicable) in a suitable organic solvent.
-
Spin-coat the EML solution on top of the PEDOT:PSS layer inside a glovebox.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator to deposit the cathode (e.g., LiF/Al).
-
-
Encapsulation: Encapsulate the device as described in the vacuum deposition protocol.
Signaling Pathways and Mechanisms
The operation of an OLED involves several key steps, from charge injection to light emission. The energy levels of the materials used are critical for efficient device performance.
Energy Level Diagram and Charge Transport:
A typical multi-layer OLED structure is designed to facilitate the injection and transport of charge carriers (holes and electrons) to the emissive layer, where they recombine to form excitons and emit light. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the different materials must be well-aligned to minimize energy barriers.
-
Hole Injection: Holes are injected from the anode (ITO) into the HOMO of the HIL.
-
Hole Transport: Holes move from the HIL to the HTL and then to the HOMO of the emissive material.
-
Electron Injection: Electrons are injected from the cathode into the LUMO of the ETL.
-
Electron Transport: Electrons move from the ETL to the LUMO of the emissive material.
-
Recombination and Emission: Holes and electrons recombine in the emissive layer to form excitons. The radiative decay of these excitons results in light emission.
Pyrene-based materials often possess suitable HOMO levels for efficient hole injection and transport. For instance, some pyrene-pyridine derivatives have HOMO energy levels around -5.6 eV, which aligns well with the work function of ITO and the HOMO levels of common emissive materials.[7]
Conclusion
Pyrene-1-boronic acid pinacol ester is a valuable and versatile building block for the synthesis of high-performance materials for OLEDs. Its inherent photophysical and electronic properties, combined with the synthetic flexibility offered by the boronic ester group, make it a key intermediate for developing next-generation emissive, host, and charge-transport materials. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in advancing OLED technology.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs [mdpi.com]
- 9. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence [mdpi.com]
Application Notes and Protocols for Saccharide Detection Using Pyrene-1-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing pyrene-1-boronic acid pinacol ester as a fluorescent probe for the detection and quantification of saccharides. Detailed protocols for key experiments are provided to facilitate the application of this technology in research and development settings.
Introduction
The detection of saccharides is crucial in various fields, including clinical diagnostics, biotechnology, and food science. Boronic acids have emerged as powerful synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are common structural motifs in sugars. Pyrene, a polycyclic aromatic hydrocarbon, is a well-known fluorophore with a high quantum yield and a long fluorescence lifetime, making it an excellent signaling unit for sensing applications.
Pyrene-1-boronic acid pinacol ester is a derivative of pyrene-1-boronic acid where the boronic acid group is protected by a pinacol group. This protection enhances the compound's stability and allows for controlled deprotection to the active boronic acid form under specific conditions. The pyrene moiety acts as a fluorescent reporter, and its photophysical properties are modulated upon the binding of a saccharide to the boronic acid group. This interaction forms the basis of a "turn-on" or "turn-off" fluorescent sensing mechanism.
Principle of Saccharide Detection
The fundamental principle of saccharide sensing using pyrene-1-boronic acid lies in the interaction between the boronic acid moiety and the diol groups of the saccharide. In an aqueous solution, the pinacol ester can be hydrolyzed to the free boronic acid, which exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a saccharide to the boronic acid shifts this equilibrium, leading to the formation of a cyclic boronate ester. This binding event alters the electronic environment of the pyrene fluorophore, resulting in a change in its fluorescence properties.
Several photophysical processes can be responsible for the fluorescence signal change:
-
Photoinduced Electron Transfer (PET): In some sensor designs, an electron-donating group, such as a tertiary amine, is positioned near the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen can quench the fluorescence of the pyrene through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity ("turn-on" sensing).[1]
-
Intramolecular Charge Transfer (ICT): The binding of a saccharide can alter the electron-donating or -withdrawing properties of the boronic acid group, which can, in turn, affect an ICT process within the molecule. This change in the ICT state leads to a shift in the emission wavelength or a change in fluorescence intensity.
-
Excimer/Exciplex Formation: Pyrene is well-known for its ability to form excimers (excited-state dimers) at higher concentrations, which exhibit a characteristic broad, red-shifted emission. The binding of a saccharide can either promote or inhibit the formation of pyrene excimers by altering the spatial arrangement of the sensor molecules, leading to a ratiometric change in the monomer and excimer emission.
Quantitative Data
While specific quantitative binding data for pyrene-1-boronic acid pinacol ester is not extensively tabulated in the literature, the data for the corresponding pyrene-1-boronic acid and other phenylboronic acid derivatives provide valuable insights into the expected binding affinities and fluorescence responses. The binding constants are typically dependent on the pH of the solution and the specific saccharide. Generally, boronic acids show a higher affinity for fructose over other monosaccharides like glucose and galactose.
Table 1: Representative Binding Affinities and Fluorescence Responses of Boronic Acid-Based Sensors for Various Saccharides
| Saccharide | Binding Constant (K_a) / Dissociation Constant (K_d) | Fluorescence Change (F/F₀) | Notes |
| D-Fructose | K_a: ~10³ - 10⁴ M⁻¹ | Significant enhancement or quenching | Generally exhibits the highest binding affinity. |
| D-Glucose | K_d: ~10⁻² - 10⁻³ M | Moderate enhancement or quenching | Binding is typically weaker than with fructose.[2] |
| D-Galactose | K_d: ~10⁻² - 10⁻³ M | Moderate enhancement or quenching | Similar affinity to glucose. |
| D-Mannose | Data not consistently available | Varies depending on the sensor design | Affinity is generally lower than fructose. |
| Sucrose | Weaker binding | Minimal change | As a non-reducing sugar, it has fewer available diol binding sites. |
Note: The values presented are approximate and can vary significantly based on the specific sensor structure, solvent, and pH. F/F₀ represents the fluorescence intensity in the presence of the saccharide divided by the intensity in its absence.
Experimental Protocols
Synthesis of Pyrene-1-Boronic Acid from Pinacol Ester
Pyrene-1-boronic acid pinacol ester is often commercially available. However, if you need to prepare the active boronic acid form, the following deprotection protocol can be used.
Materials:
-
Pyrene-1-boronic acid pinacol ester
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the pyrene-1-boronic acid pinacol ester in a minimal amount of acetone in a round-bottom flask.
-
Add 1 M HCl to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the pyrene-1-boronic acid.
General Protocol for Saccharide Detection using Fluorescence Spectroscopy
This protocol outlines the general procedure for performing a fluorescence titration experiment to determine the binding affinity of pyrene-1-boronic acid for a specific saccharide.
Materials:
-
Pyrene-1-boronic acid (or its pinacol ester, if used directly)
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO, methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of pyrene-1-boronic acid (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
-
Fluorescence Titration:
-
In a series of cuvettes, add a fixed concentration of the pyrene-1-boronic acid solution (e.g., 10 µM final concentration in the buffer). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the binding.
-
To each cuvette, add increasing concentrations of the saccharide stock solution.
-
Incubate the solutions for a set period (e.g., 30 minutes) at a constant temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution using the fluorescence spectrophotometer. Set the excitation wavelength appropriate for pyrene (typically around 340 nm) and record the emission spectrum (typically from 350 nm to 550 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
The binding constant (K_a) or dissociation constant (K_d) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm using the Benesi-Hildebrand equation).
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Detection of Heavy Metal Ions with Pyrene-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heavy metal contamination of the environment is a significant public health concern, necessitating rapid, sensitive, and selective detection methods.[1] Fluorescence spectroscopy has emerged as a powerful analytical tool for this purpose due to its high sensitivity, simplicity, and real-time monitoring capabilities.[2][3][4] Among the various fluorophores, pyrene and its derivatives are extensively used for developing chemosensors for heavy metal ions.[2][4][5][6]
Pyrene-based probes offer several advantages, including high fluorescence quantum yield, long fluorescence lifetime, and excellent photostability.[4][5][7] A unique characteristic of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene moieties are brought into close proximity. This results in a shift in the fluorescence emission from the monomer state (typically around 375-400 nm) to the excimer state (around 480 nm), providing a basis for ratiometric sensing.[1][8] The fluorescence properties of pyrene are also highly sensitive to the local environment, making it an excellent reporter for molecular recognition events.[8]
The detection mechanism of pyrene-based probes for heavy metal ions typically relies on one of the following principles:
-
Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the pyrene unit is quenched by a nearby electron-rich group. Binding of the metal ion to this group inhibits the PET process, leading to a "turn-on" fluorescence response.[8]
-
Chelation-Enhanced Fluorescence (CHEF): The probe itself may be non-fluorescent or weakly fluorescent. Upon binding to a metal ion, a rigid complex is formed, which enhances the fluorescence emission.
-
Chelation-Enhanced Quenching (CHEQ): The probe is initially fluorescent, but upon binding to a specific metal ion (often a paramagnetic one), the fluorescence is quenched, resulting in a "turn-off" signal.[9]
-
Ratiometric Sensing: The binding of a metal ion causes a shift in the emission wavelength, often by modulating the monomer-excimer equilibrium of pyrene.[8] This allows for detection based on the ratio of fluorescence intensities at two different wavelengths, which can minimize background interference.
This document provides a summary of various pyrene-based fluorescent probes and detailed protocols for their application in detecting heavy metal ions.
Data Presentation: Pyrene-Based Probes for Heavy Metal Ion Detection
The following table summarizes the performance of several pyrene-based fluorescent probes for the detection of various heavy metal ions.
| Probe Name/Description | Target Ion | Detection Mechanism | Solvent/Buffer System | Detection Limit (LOD) | Reference |
| Pyrene-disulfide molecular assembly | Hg²⁺ | Turn-on (photolysis-based) | Aqueous solution | 5 nM | [1] |
| (N¹E,N²E)-N¹,N²-bis(pyrene-1-ylmethylene)benzene-1,2-diamine (PAPM) | Hg²⁺ | Turn-off (CHEQ) | Not specified | 9.0 x 10⁻⁸ M | [9] |
| Pyrene-amino mercapto thiadiazole (PYAMT) | Hg²⁺ | Turn-off | Not specified | 0.35 nM | [10] |
| Pyrene-tryptophan tethered fluorophore | Pb²⁺ | Turn-on | HEPES buffered aqueous solution (pH 7.4) | Not specified | [8] |
| Pyrene-pyridine-based fluorescent Schiff base | Pb²⁺ | Green-red fluorescence switching | DMF-H₂O mixed solvent | Not specified | [8] |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺ | Turn-off | DMSO solution (HEPES 0.01 M, pH = 7.4) | 0.42 µM | [11] |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe²⁺ | Turn-off | DMSO solution (HEPES 0.01 M, pH = 7.4) | 0.51 µM | [11] |
| Pyrene-based chemosensor (1) | Fe³⁺ | Turn-on (excimer formation) | Not specified | Not specified | [12] |
| Pyrene-based probe (PYS) | Cu²⁺ | Turn-on | ethanol-HEPES buffer (V/V = 8:2, pH = 7.4) | 9.3 x 10⁻⁸ M | [13] |
| Pyrene-derived probe (PBD) | Cr³⁺ | Turn-on | EtOH/H₂O (1:1, v/v) | 0.32 µM | [14] |
| Pyrene-derived probe (PBD) | Hg²⁺ | Turn-off | EtOH/H₂O (1:1, v/v) | 1.93 µM | [14] |
Experimental Protocols
The following are generalized protocols for the use of pyrene-based fluorescent probes in heavy metal ion detection. These should be adapted based on the specific probe and target analyte.
-
Pyrene-based fluorescent probe
-
High-purity salts of various metal ions (e.g., HgCl₂, Pb(NO₃)₂, CuCl₂, FeCl₃, etc.)
-
Organic solvents (e.g., DMSO, acetonitrile, ethanol) of spectroscopic grade
-
Buffer solutions (e.g., HEPES, PBS) at the desired pH
-
Deionized water
-
Fluorescence cuvettes (1 cm path length)
-
Probe Stock Solution: Prepare a stock solution of the pyrene-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.[5] The choice of solvent depends on the solubility of the probe.
-
Metal Ion Stock Solutions: Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water.[5] It is advisable to prepare a wide range of metal ion solutions to test for selectivity.
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5-10 nm).[3]
-
Determine the optimal excitation wavelength for the pyrene-based probe by measuring its absorption spectrum. The excitation wavelength is typically set at or near the absorption maximum of the pyrene moiety (around 340-350 nm).[5][11]
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350-600 nm) to capture both monomer and potential excimer emissions.
This experiment is performed to determine the sensitivity of the probe towards the target metal ion and to calculate the limit of detection (LOD).
-
Pipette a fixed volume of the probe working solution (e.g., 2 mL of a 10 µM solution in the chosen buffer) into a fluorescence cuvette.[5]
-
Record the initial fluorescence emission spectrum of the probe solution alone.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-2 minutes) before recording the fluorescence emission spectrum.[5]
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
This experiment is crucial to determine if the probe selectively binds to the target metal ion in the presence of other potentially interfering ions.
-
Prepare a series of solutions, each containing the probe at a fixed concentration (e.g., 10 µM).[5]
-
To each solution, add a different metal ion at a concentration significantly higher than that of the target ion (e.g., 5-10 equivalents).
-
Prepare one solution containing only the probe and the target metal ion at a specific concentration.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe towards the target ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Visualizations
Caption: "Turn-on" fluorescence signaling via Photoinduced Electron Transfer (PET) inhibition.
Caption: General experimental workflow for heavy metal ion detection.
Caption: Logical relationships between different fluorescence response types.
References
- 1. Mercury(II) Ions Detection via Pyrene-Mediated Photolysis of Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicals.karazin.ua [periodicals.karazin.ua]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Pyrene‐Appended Luminescent Probes for Selective Detection of Toxic Heavy Metals and Live Cell Applications | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 9. Luminescent Pyrene-based Schiff base Receptor for Hazardous Mercury(II) Detection Demonstrated by Cell Imaging and Test Strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is a versatile building block in materials science, primarily utilized for the synthesis of novel pyrene-based functional materials. The pyrene moiety, a polycyclic aromatic hydrocarbon, is renowned for its strong luminescence, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The dioxaborolane group facilitates its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the straightforward incorporation of the pyrene core into more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced materials.
I. Synthesis of Pyrene-Based Functional Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the pyrene core of this compound with various aryl or heteroaryl halides to synthesize target materials for specific applications.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the aryl/heteroaryl halide (1.1 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equivalents) and the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrene-based material.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Application in Organic Light-Emitting Diodes (OLEDs)
Pyrene-based materials synthesized from this compound are extensively used in OLEDs as either the emissive layer (emitter) or the hole-transporting layer (HTL). Their high fluorescence quantum yields and good charge carrier mobilities contribute to the fabrication of efficient and stable devices.
Quantitative Data: Performance of OLEDs with Pyrene-Based Materials
The following table summarizes the performance of various OLEDs incorporating pyrene derivatives.
| Device Role | Material/Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| Blue Emitter | Pyrene-Benzimidazole Derivative (Compound B) | 4.3 | 290 | (0.148, 0.130)[1] |
| Blue Emitter | 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py) | 8.52 | 75,687 | (0.15, 0.22)[2][3] |
| Hole-Transporting Material | 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) | 9 | 17,300 | Not Specified[4] |
| Deep-Blue Emitter | 2,7-functionalized pyrene-based emitter | 3.1 | Not Specified | (0.16, 0.024)[5][6] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a multilayer OLED using a spin-coating technique.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (synthesized pyrene derivative)
-
Emissive layer (EML) material
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Solvents for dissolving organic materials (e.g., Toluene, Chlorobenzene)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal to form a uniform HIL.
-
HTL Deposition: Dissolve the synthesized pyrene-based HTL material in a suitable solvent and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.
-
EML Deposition: Spin-coat the emissive layer material on top of the HTL and anneal.
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL, EIL, and the metal cathode (e.g., Al) through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Caption: Workflow for the fabrication of a solution-processed OLED.
III. Application in Fluorescent Sensors
The inherent fluorescence of the pyrene core can be modulated by the presence of specific analytes, making pyrene-based materials excellent candidates for fluorescent chemosensors. The introduction of specific recognition moieties via Suzuki coupling with this compound allows for the targeted detection of various species, including metal ions and organic molecules.
Quantitative Data: Performance of Pyrene-Based Fluorescent Sensors
The following table summarizes the performance of fluorescent sensors based on pyrene derivatives for the detection of different analytes.
| Target Analyte | Sensor Material | Detection Limit (LOD) | Quenching/Enhancement |
| Cu²⁺ | Pyrene-based Schiff base | 0.42 µM | Quenching[7] |
| Fe²⁺ | Pyrene-based Schiff base | 0.51 µM | Quenching[7] |
| Trifluralin (Pesticide) | Pyrene-based porous organic polymer (LNU-45) | Not specified (Ksv = 5710 M⁻¹) | Quenching[8][9] |
| Dicloran (Pesticide) | Pyrene-based porous organic polymer (LNU-45) | Not specified (Ksv = 12000 M⁻¹) | Quenching[8][9] |
| Cu²⁺ | Pyrene derivative (Probe PYB) | 0.835 µM | Quenching[7] |
Ksv: Stern-Volmer quenching constant
Experimental Protocol: General Procedure for Fluorescence-Based Sensing
This protocol outlines a general method for evaluating the performance of a pyrene-based fluorescent sensor.
Materials:
-
Synthesized pyrene-based sensor molecule
-
Stock solution of the target analyte
-
Buffer solution (to maintain a constant pH)
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the pyrene-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution). Dilute the stock solution with the buffer to the desired working concentration.
-
Fluorescence Measurement: Record the fluorescence spectrum of the sensor solution in a cuvette using the spectrofluorometer to obtain the initial fluorescence intensity (I₀).
-
Titration with Analyte: Add incremental amounts of the analyte stock solution to the sensor solution in the cuvette. After each addition, gently mix the solution and record the fluorescence spectrum (I).
-
Data Analysis: Plot the fluorescence intensity (or the ratio I/I₀) against the concentration of the analyte.
-
Selectivity Test: Repeat the experiment with other potential interfering species to assess the selectivity of the sensor.
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot at low analyte concentrations.
Caption: Workflow for testing a fluorescent chemosensor.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. ossila.com [ossila.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]
- 8. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Quencing Assays with Pyrene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrene Fluorescence Quenching Assays
Pyrene is a versatile fluorescent probe widely utilized in various biochemical and biophysical studies. Its unique photophysical properties, including a long fluorescence lifetime and high sensitivity to the local environment, make it an excellent tool for investigating molecular interactions.[1][2] One of the most powerful applications of pyrene is in fluorescence quenching assays, which can provide valuable insights into the binding of small molecules to biomolecules, the formation of micelles, and conformational changes in proteins.[1][2][3][4]
Pyrene exhibits a characteristic monomer emission with distinct vibronic bands.[2][5] In the presence of a quencher molecule, the fluorescence intensity of pyrene decreases. This quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching (formation of a non-fluorescent ground-state complex).[6] The analysis of this quenching behavior, often using the Stern-Volmer equation, allows for the determination of binding constants, quenching constants, and the accessibility of the fluorophore to the quencher.[1][7]
Furthermore, pyrene has the ability to form an excited-state dimer known as an excimer when two pyrene molecules are in close proximity (~10 Å).[2][5] This results in a broad, red-shifted emission band. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is highly sensitive to the distance and dynamics of the pyrene moieties, providing a powerful tool to study processes like micellization and protein conformational changes.[2][3][4]
These application notes provide detailed protocols for conducting fluorescence quenching assays using pyrene compounds for two common applications: studying drug-DNA interactions and determining the critical micelle concentration (CMC) of surfactants.
Application 1: Investigating Drug-DNA Interactions using Pyrene-Labeled DNA
This protocol describes a fluorescence quenching experiment to study the binding of a small molecule (quencher) to a pyrene-labeled DNA oligonucleotide. This is particularly relevant in drug discovery for assessing potential drug-DNA interactions.[1]
Experimental Protocol
1. Materials and Reagents:
-
Pyrene-labeled DNA oligonucleotide: Custom-synthesized single-stranded or double-stranded DNA with a pyrene label at a specific position (e.g., 5' or 3' end). The purity should be verified.[1]
-
Quencher molecule (Ligand): The small molecule or drug candidate to be studied.[1]
-
Buffer solution: A buffer that maintains a stable pH and mimics physiological conditions, for example, 20 mM Tris-HCl, 100 mM NaCl, pH 7.4. The buffer should be filtered and degassed.[1]
-
High-purity water: Nuclease-free and deionized water.[1]
-
Spectrofluorometer: A fluorescence spectrophotometer with excitation and emission wavelength scanning capabilities.[1]
-
Quartz cuvettes: For fluorescence measurements.
2. Stock Solution Preparation:
-
Pyrene-labeled DNA: Dissolve the lyophilized DNA in the buffer solution to a final concentration of 100 µM. Determine the exact concentration using the Beer-Lambert law (A = εcl) by measuring the absorbance at 260 nm. Store at -20°C in aliquots.[1]
-
Quencher: Prepare a stock solution of the quencher in a suitable solvent (e.g., DMSO or the assay buffer) at a concentration significantly higher than the DNA concentration to minimize dilution effects during titration.
3. Fluorescence Quenching Titration:
-
Set the spectrofluorometer with an excitation wavelength of 345 nm and record the emission spectrum from 350 nm to 550 nm. Use excitation and emission slit widths of 5 nm.[5]
-
Prepare a solution of the pyrene-labeled DNA in the buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette.[1]
-
Record the initial fluorescence spectrum of the pyrene-labeled DNA alone (F₀).[1]
-
Add a small aliquot of the quencher stock solution to the cuvette. Mix gently and allow the solution to equilibrate for a few minutes.[1]
-
Record the fluorescence spectrum (F).
-
Repeat the addition of the quencher in increments, recording the spectrum after each addition, until no significant change in fluorescence is observed.[1]
-
Perform a control titration by adding the same volumes of the buffer (or quencher solvent) to the DNA solution to account for dilution effects.[1]
4. Data Analysis:
The quenching data can be analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the quencher concentration.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the probe in the absence of the quencher.
A plot of F₀/F versus [Q] should be linear for a single type of quenching process. The slope of this plot gives the Stern-Volmer constant (Ksv).
Data Presentation
| Quencher Concentration (µM) | Fluorescence Intensity (F) | F₀/F |
| 0 | Initial Fluorescence | 1.0 |
| 1 | Measured Fluorescence | Calculated Value |
| 2 | Measured Fluorescence | Calculated Value |
| ... | ... | ... |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrene-Functionalized Polymers via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-functionalized polymers are a class of materials with significant potential in various scientific and biomedical fields, including drug delivery, bio-imaging, and sensing applications. The pyrene moiety, a polycyclic aromatic hydrocarbon, exhibits unique photophysical properties, such as high quantum yield and long fluorescence lifetime, making it an excellent fluorescent probe. Suzuki cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This methodology allows for the efficient functionalization of polymers with pyrene groups under relatively mild conditions, offering precise control over the final product's structure and properties.
These application notes provide a detailed, step-by-step guide for the synthesis of pyrene-functionalized polymers. The process involves three main stages:
-
Synthesis of a halogenated polymer precursor, poly(4-bromostyrene), via Atom Transfer Radical Polymerization (ATRP).
-
Synthesis of a pyrene-boronic acid derivative.
-
Palladium-catalyzed Suzuki coupling of the halogenated polymer with the pyrene-boronic acid.
Data Presentation
The following tables summarize typical quantitative data for each key step of the synthesis.
Table 1: Synthesis of Poly(4-bromostyrene) via ATRP
| Parameter | Value | Reference |
| Monomer | 4-bromostyrene | [1][2] |
| Initiator | (1-bromoethyl)benzene | [1] |
| Catalyst | Copper(I) bromide (CuBr) | [1][3] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | [1][3] |
| Solvent | Toluene or Xylene | [3][4] |
| Temperature | 80-110 °C | [1][3] |
| Reaction Time | 2-6 hours | [1][3] |
| Mn ( g/mol ) | 2,290 - 11,300 | [1][2] |
| Polydispersity Index (PDI) | 1.08 - 1.15 | [1][2] |
Table 2: Synthesis of 1-Pyreneboronic Acid Pinacol Ester
| Parameter | Value | Reference |
| Starting Material | 1-Bromopyrene | [5][6] |
| Boron Source | Bis(pinacolato)diboron | [7] |
| Catalyst | PdCl2(dppf) | [7] |
| Base | Potassium Acetate (KOAc) | [7] |
| Solvent | 1,4-Dioxane or PEG | [7] |
| Temperature | 80-100 °C | [7] |
| Reaction Time | 12-24 hours | [7] |
| Yield | ~70-80% | [5] |
Table 3: Suzuki Coupling of Poly(4-bromostyrene) with 1-Pyreneboronic Acid Derivative
| Parameter | Value | Reference |
| Halogenated Polymer | Poly(4-bromostyrene) | [8] |
| Boronic Acid/Ester | 1-Pyreneboronic acid pinacol ester | [6][8] |
| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2/SPhos | [8][9][10] |
| Base | K2CO3, K3PO4, or Cs2CO3 | [8][9][10] |
| Solvent System | Toluene/Water, Dioxane/Water, or DMF | [8][11] |
| Temperature | 80-110 °C | [8][12] |
| Reaction Time | 12-48 hours | [12] |
| Functionalization Efficiency | >95% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Poly(4-bromostyrene) via Atom Transfer Radical Polymerization (ATRP)
This protocol describes the synthesis of a well-defined poly(4-bromostyrene) (PBrS) with a bromine atom at the chain end, which serves as the precursor for Suzuki coupling.
Materials:
-
4-bromostyrene (monomer)
-
(1-bromoethyl)benzene (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
Schlenk flask and line
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add 4-bromostyrene (e.g., 5.0 g, 27.3 mmol), (1-bromoethyl)benzene (e.g., 0.101 g, 0.546 mmol), and CuBr (e.g., 0.078 g, 0.546 mmol).[1]
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[1][3]
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath or heating block at 80 °C with vigorous stirring.[1]
-
Using a degassed syringe, add PMDETA (e.g., 0.114 mL, 0.546 mmol) to the reaction mixture to initiate the polymerization.[1]
-
Allow the reaction to proceed for 2-4 hours. The viscosity of the solution will increase as the polymerization progresses.
-
To quench the reaction, cool the flask in an ice bath and expose the contents to air.[1]
-
Dilute the viscous solution with THF.
-
Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol with stirring.[1]
-
Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum.
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(4-bromostyrene) can be determined by Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR spectroscopy.[4]
Protocol 2: Synthesis of 1-Pyreneboronic Acid Pinacol Ester
This protocol details the synthesis of the pyrene-boron reagent required for the Suzuki coupling reaction. The pinacol ester is often preferred due to its stability.
Materials:
-
1-Bromopyrene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk flask, combine 1-bromopyrene (e.g., 1.0 g, 3.56 mmol), bis(pinacolato)diboron (e.g., 1.0 g, 3.91 mmol), and potassium acetate (e.g., 1.05 g, 10.7 mmol).[7]
-
Add Pd(dppf)Cl₂ (e.g., 0.087 g, 0.107 mmol) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (e.g., 20 mL) via a syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.[7]
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-pyreneboronic acid pinacol ester as a solid.[6]
Characterization: The successful synthesis of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Protocol 3: Suzuki Coupling of Poly(4-bromostyrene) with 1-Pyreneboronic Acid Pinacol Ester
This protocol describes the final step of functionalizing the polymer with pyrene moieties.
Materials:
-
Poly(4-bromostyrene) (from Protocol 1)
-
1-Pyreneboronic acid pinacol ester (from Protocol 2)
-
Palladium(II) acetate (Pd(OAc)₂) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (degassed)
-
Schlenk flask and line
-
Magnetic stirrer and heating block
Procedure:
-
In a Schlenk flask, dissolve poly(4-bromostyrene) (e.g., 0.5 g) and 1-pyreneboronic acid pinacol ester (e.g., 1.5 equivalents per bromine unit on the polymer) in toluene (e.g., 20 mL).[8][9]
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.[8]
-
To the polymer solution, add the palladium catalyst (e.g., Pd(OAc)₂ and SPhos in a 1:2 molar ratio, or Pd(dppf)Cl₂, typically 1-5 mol% relative to the bromine units).[9][10]
-
Evacuate the flask containing the polymer and catalyst and backfill with argon.
-
Add the degassed K₂CO₃ solution (e.g., 10 mL) to the reaction mixture.[8]
-
Heat the biphasic mixture to 100 °C and stir vigorously overnight (12-24 hours).[8]
-
After cooling, separate the organic layer. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.
-
Precipitate the pyrene-functionalized polymer in a non-solvent like methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
Purification and Characterization: The final polymer may require further purification by re-precipitation or dialysis to remove residual catalyst and unreacted pyrene-boronic ester.[13]
-
¹H NMR Spectroscopy: To confirm the presence of pyrene protons and the disappearance of the signal corresponding to the brominated aromatic protons.[4]
-
GPC/SEC: To determine the molecular weight and PDI of the functionalized polymer.[2]
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the pyrene-functionalized polymer, observing the characteristic absorption and emission spectra of the pyrene chromophore.[13]
Visualizations
References
- 1. psecommunity.org [psecommunity.org]
- 2. polymersource.ca [polymersource.ca]
- 3. Polymerizing via ATRP [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. Purification and spectroscopic properties of pyrene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Monitoring of Enzymatic Activity with Pyrene Boronic Acid Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ monitoring of enzymatic activity within living cells and tissues provides a dynamic understanding of biological processes in their native context. Pyrene boronic acid (PBA) probes have emerged as valuable tools for this purpose. These fluorescent probes employ the unique chemical properties of boronic acid, which reversibly binds to molecules with cis-1,2- or -1,3-diols, such as saccharides and catechols.[1][2][3] The pyrene moiety serves as a fluorophore, and its fluorescence properties are modulated upon binding of the diol.[4][5] This interaction allows for the real-time detection of the enzymatic production or consumption of diol-containing substrates, offering a powerful method for studying enzyme kinetics and function in situ.
The signaling mechanism of pyrene boronic acid probes often involves photoinduced electron transfer (PET) or changes in aggregation-induced emission (AIE).[2][6] In a typical PET-based sensor, the fluorescence of the pyrene is quenched in the unbound state. Upon binding to a diol, the PET process is inhibited, leading to a "turn-on" of fluorescence.[2] This change in fluorescence intensity can be quantitatively correlated to the concentration of the diol product, and thus to the activity of the enzyme of interest.
Signaling Pathway of Pyrene Boronic Acid Probes
The fundamental principle behind the use of pyrene boronic acid probes for monitoring enzymatic activity lies in the detection of a diol-containing product. An enzyme converts a substrate, which does not significantly interact with the probe, into a product that possesses a diol group. This product then binds to the pyrene boronic acid probe, inducing a measurable change in its fluorescence.
Caption: Signaling mechanism of a pyrene boronic acid probe.
Applications and Quantitative Data
Pyrene boronic acid probes can be utilized to monitor the activity of various enzymes that catalyze reactions involving diol-containing substrates or products. A notable application is the monitoring of glycosidase activity, where the enzyme cleaves a glycosidic bond to release a saccharide.[5] Another example is the detection of catecholamines produced by enzymatic action.[5] The quantitative data for several pyrene boronic acid probes and their interactions with relevant analytes are summarized below.
| Probe/System | Analyte | Detection Limit | Binding Constant (K) | Application | Reference |
| Pyrene-1-boronic acid functionalized carbon nanotubes | D-Glucose | nM level | Not Reported | Glucose sensing | [5] |
| Carbazole Pyridinium Boronic Acid (CPBA) | Glucose | 0.59 µM | 2.3 x 10⁶ M⁻¹ | Glucose sensing in aqueous solution | [6] |
| Mc-CDBA (diboronic acid probe) | Glucose | 1.37 µM | 7.1 x 10² M⁻¹ | In situ glucose imaging in live cells and zebrafish | [7][8] |
| Ca-CDBA (diboronic acid probe) | Glucose | Not Reported | 4.5 x 10³ M⁻¹ | In situ glucose imaging in live cells and zebrafish | [7][8] |
| Pyrene-based polyelectrolyte with pyridine boronic acid | Cyanide | Not Reported | Not Reported | Detection of cyanide released by β-glucosidase | [5] |
Experimental Workflow for In Situ Monitoring
The following diagram outlines a generalized workflow for the in situ monitoring of enzymatic activity in live cells using pyrene boronic acid probes. This workflow is applicable to adherent cell cultures and can be adapted for suspension cells or tissue samples.
Caption: Generalized experimental workflow for in situ enzyme monitoring.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments. Researchers should optimize concentrations, incubation times, and other parameters for their specific cell type, enzyme of interest, and pyrene boronic acid probe.
Protocol 1: In Situ Monitoring of Glycosidase Activity in Live Cells
This protocol describes a general procedure for monitoring the activity of a glycosidase (e.g., β-glucosidase) that produces glucose upon substrate cleavage.
Materials:
-
Pyrene boronic acid probe (e.g., a water-soluble derivative)
-
Cell line of interest (e.g., HeLa cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glycosidase substrate (e.g., a non-fluorescent glycoside that releases glucose)
-
Confocal laser scanning microscope with appropriate excitation and emission filters for pyrene
Procedure:
-
Cell Seeding:
-
Seed cells in a glass-bottom dish or multi-well plate suitable for microscopy.
-
Culture the cells in complete medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the pyrene boronic acid probe in DMSO or an appropriate solvent.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS or serum-free medium to remove any unbound probe.
-
-
Enzymatic Reaction and Imaging:
-
Add fresh, serum-free medium containing the glycosidase substrate to the cells. The substrate concentration should be optimized based on the enzyme's kinetics.
-
Immediately place the dish on the stage of the confocal microscope.
-
Acquire fluorescence images at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength appropriate for pyrene (e.g., ~340 nm) and collect emission over the characteristic monomer and/or excimer emission range.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the cells.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Plot the change in fluorescence intensity over time to determine the rate of the enzymatic reaction.
-
Protocol 2: Control Experiments
To ensure that the observed fluorescence change is due to the specific enzymatic activity, the following control experiments are recommended:
-
No Substrate Control: Perform the entire protocol without adding the enzyme substrate. No significant increase in fluorescence should be observed.
-
Enzyme Inhibition Control: Pre-incubate the cells with a known inhibitor of the target enzyme before adding the substrate. A significantly reduced rate of fluorescence increase should be observed compared to the uninhibited experiment.
-
Cell-Free Control: Perform the assay in a cell-free system (e.g., buffer solution) with the purified enzyme, substrate, and probe to confirm the probe's response to the enzymatic product.
Conclusion
Pyrene boronic acid probes offer a versatile and powerful approach for the real-time, in situ monitoring of enzymatic activity in living systems. By detecting the formation of diol-containing products, these probes provide valuable insights into enzyme function and regulation within the complex cellular environment. The protocols and data presented here serve as a guide for researchers to design and implement experiments using this technology for a wide range of applications in biology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Miyaura Borylation of Polycyclic Aromatic Hydrocarbons
Welcome to the technical support center for the Miyaura borylation of polycyclic aromatic hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this powerful C-B bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Miyaura borylation of PAHs, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am not getting any, or a very low yield of my desired borylated PAH. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield in a Miyaura borylation of a PAH can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or could be deactivated.
-
Solution: Ensure your palladium precatalyst, such as Pd(dppf)Cl₂, is of good quality. For Pd(II) precatalysts, in-situ reduction to Pd(0) is crucial. Consider using a more robust catalyst system, especially for challenging or sterically hindered PAHs. Buchwald ligands like XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or a pre-formed catalyst can be highly effective.[1][2]
-
-
Ineffective Base: The choice and quality of the base are critical.
-
Solution: Potassium acetate (KOAc) is a common choice, but for some PAHs, a different base might be more effective. Consider screening other bases such as potassium phosphate (K₃PO₄), or more lipophilic bases like potassium 2-ethylhexanoate (2-KEH) or potassium pivalate, which have been shown to enhance reaction rates and yields under milder conditions.[3] Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Poor Substrate Solubility: Many larger PAHs have poor solubility in common organic solvents, which can hinder the reaction.
-
Solution: Choose a solvent that effectively dissolves your PAH substrate at the reaction temperature. Common solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). For particularly insoluble PAHs, higher boiling point solvents or running the reaction at a higher temperature (if the substrate and reagents are stable) may be necessary. The polarity of the solvent can also influence the reaction's efficiency.[4][5]
-
-
Side Reactions: Competing reactions can consume your starting material or product.
-
Solution: The primary side reactions to consider are protodeborylation (loss of the boryl group) and homo-coupling of the starting material. To minimize protodeborylation, ensure strictly anhydrous conditions. Homo-coupling can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by using a less reactive catalyst system.
-
-
Steric Hindrance: The position of the halide on the PAH can significantly impact reactivity due to steric hindrance.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My reaction is producing significant amounts of side products. How can I identify and minimize them?
-
Answer: The formation of impurities is a common challenge. Here are some of the most frequent side products and strategies to mitigate their formation:
-
Protodeborylation Product (PAH-H): This is the product where the boryl group has been replaced by a hydrogen atom.
-
Cause: Presence of water or other protic sources in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. Dry the base (e.g., KOAc) in an oven before use. Run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Homo-coupling Product (PAH-PAH): Dimerization of the starting aryl halide.
-
Cause: This can be promoted by certain catalyst systems and reaction conditions.
-
Solution: Optimize the catalyst and ligand. Sometimes, lowering the reaction temperature can reduce the rate of homo-coupling relative to the desired borylation.
-
-
Suzuki-Miyaura Cross-Coupling Product (PAH-B(pin)-PAH): The borylated product reacts with the starting aryl halide.
-
Cause: The base used can sometimes be strong enough to promote this subsequent cross-coupling.
-
Solution: Use a milder base like KOAc. If stronger bases are required for the borylation, consider a one-pot, two-step procedure where the borylation is driven to completion before adding the coupling partner for a subsequent Suzuki-Miyaura reaction.[8][9]
-
-
Multiple Borylations: Introduction of more than one boryl group onto the PAH.
-
Cause: For PAHs with multiple reactive C-H or C-X bonds, over-borylation can occur, especially with extended reaction times or highly active catalysts.
-
Solution: Carefully control the stoichiometry of the borylating agent (e.g., B₂pin₂). Use a less active catalyst system or lower the reaction temperature to improve selectivity. For unsymmetrical PAHs, regioselectivity can be a challenge and may require specific directing groups or catalyst systems to control the position of borylation.[10][11]
-
-
Issue 3: Difficulty with Product Purification
-
Question: I am having trouble purifying my borylated PAH product. What are the best practices?
-
Answer: Borylated PAHs can be challenging to purify due to their potential instability on silica gel and similar polarities to starting materials.
-
Hydrolysis on Silica Gel: Pinacol boronic esters can hydrolyze to the corresponding boronic acids on silica gel, leading to streaking and difficult separation.
-
Solution: Minimize contact time with silica gel by using a wider, shorter column and running the chromatography quickly. Alternatively, use a less polar stationary phase like alumina. Another strategy is to treat the crude product with a diol like diethanolamine to form a more stable adduct that can be purified and then cleaved to release the desired product.[12]
-
-
Co-elution with Starting Material: The borylated product and the starting halide can have very similar polarities.
-
Solution: Optimize your solvent system for column chromatography to maximize separation. If separation is still difficult, consider driving the reaction to full conversion to eliminate the starting material. Recrystallization can also be a powerful purification technique for crystalline borylated PAHs.
-
-
General Purification Strategy: A typical workup involves filtering the reaction mixture through a pad of Celite to remove the palladium catalyst, followed by an aqueous workup to remove the base and other inorganic salts. The crude product can then be purified by column chromatography or recrystallization.[13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Miyaura borylation of PAHs?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific PAH substrate. For simple, unhindered PAHs, Pd(dppf)Cl₂ is a reliable and commonly used catalyst.[16] For more challenging substrates, such as those that are sterically hindered or electron-rich, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos with a palladium precursor like Pd(OAc)₂ or a pre-formed Buchwald catalyst often provide superior results.[1][2]
Q2: What is the role of the base in the Miyaura borylation reaction?
A2: The base plays a crucial role in the catalytic cycle. It is believed to react with the palladium(II) intermediate, replacing the halide with an acetate or other basic group. This facilitates the transmetalation step with the diboron reagent.[17] The choice of base is critical; it must be strong enough to promote the desired reaction but not so strong as to cause significant side reactions like Suzuki-Miyaura coupling of the product.
Q3: Can I perform a one-pot borylation and Suzuki-Miyaura cross-coupling reaction?
A3: Yes, one-pot procedures are highly efficient. After the initial Miyaura borylation is complete, the second aryl halide, a suitable palladium catalyst for the Suzuki coupling (which may be the same or different from the borylation catalyst), and an aqueous base (e.g., K₂CO₃ or K₃PO₄) are added directly to the reaction mixture. This approach avoids the isolation and purification of the often sensitive aryl boronic ester intermediate.[3][8][9]
Q4: How do I choose the right solvent for my reaction?
A4: The ideal solvent should dissolve your PAH substrate, the borylating agent, and the base to a reasonable extent at the reaction temperature. 1,4-Dioxane and THF are common choices for their good solvating properties and appropriate boiling points. For less soluble PAHs, higher boiling point solvents like DMSO or DMF can be used, but be aware that they can be more difficult to remove and may coordinate to the metal center, influencing reactivity. The solvent polarity can also impact the reaction rate and yield.[4][5]
Q5: What are the common boron sources for this reaction?
A5: The most widely used boron source is bis(pinacolato)diboron (B₂pin₂) . It is a stable, crystalline solid that is easy to handle.[17] Other diboron reagents and boranes can also be used.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Miyaura borylation of various PAHs. Note that yields are highly substrate-dependent and optimization is often necessary.
Table 1: Reaction Conditions for the Monoborylation of Halogenated PAHs
| PAH Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromopyrene | Pd(dppf)Cl₂ (3) | - | KOAc (3) | Dioxane | 80 | 12 | ~85 |
| 2-Bromophenanthrene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | THF | 80 | 18 | ~90 |
| 9-Bromoanthracene | PdCl₂(dppf) (5) | - | KOAc (3) | DMSO | 100 | 24 | ~75 |
| 1-Bromochrysene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Dioxane | 100 | 24 | ~80 |
| 2-Bromotriphenylene | Pd(OAc)₂ (2) | XPhos (4) | K-pivalate (3) | Toluene | 110 | 16 | ~92 |
Table 2: Conditions for the Polyborylation of PAHs
| PAH Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | B₂pin₂ (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1,6-Dibromopyrene | Pd(dppf)Cl₂ (5) | - | KOAc (6) | 2.5 | Dioxane | 100 | 24 | 1,6-Bis(Bpin)pyrene | ~70 |
| 2,7-Dibromophenanthrene | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ (6) | 2.5 | THF | 80 | 36 | 2,7-Bis(Bpin)phenanthrene | ~75 |
| 1,3,6,8-Tetrabromopyrene | PdCl₂(dppf) (10) | - | KOAc (12) | 5.0 | DMSO | 120 | 48 | 1,3,6,8-Tetrakis(Bpin)pyrene | ~50 |
Experimental Protocols
Protocol 1: General Procedure for the Miyaura Borylation of a Brominated PAH using Pd(dppf)Cl₂
-
To an oven-dried Schlenk flask, add the brominated PAH (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 1.2 equiv), and potassium acetate (KOAc, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Optimized Procedure for a Sterically Hindered Brominated PAH using a Buchwald Ligand
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous, degassed toluene (3 mL) and stir at room temperature for 15 minutes.
-
To this mixture, add the brominated PAH (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 1.5 equiv), and potassium pivalate (3.0 mmol, 3.0 equiv).
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for the Miyaura borylation of PAHs.
Caption: Troubleshooting logic for low yield in Miyaura borylation of PAHs.
References
- 1. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]
- 7. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional non-covalent interactions for Ortho-selective borylation of aromatic amides - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. aaqr.org [aaqr.org]
- 16. researchgate.net [researchgate.net]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
"common side reactions and byproducts in pyrene boronic ester synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrene boronic esters. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Researchers often face challenges with side reactions and purification during the synthesis of pyrene boronic esters, primarily through methods like the Miyaura borylation. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrene Boronic Ester | - Incomplete reaction. - Degradation of the product (protodeboronation). - Suboptimal reaction conditions (temperature, solvent, base, catalyst). - Poor quality of starting materials (e.g., wet solvent or reagents). | - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Use anhydrous solvents and reagents. - Screen different palladium catalysts, ligands, and bases.[1][2] - Optimize the reaction temperature; sometimes lower temperatures can minimize side reactions. |
| Presence of Homocoupling Byproduct (Bipyrene) | - Oxidative homocoupling of the pyrene boronic ester. - Presence of oxygen in the reaction mixture. - Certain bases (e.g., strong bases) can promote homocoupling. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). - Use a milder base such as potassium acetate (KOAc).[1][2] - Pre-heat the catalyst, base, and solvent before adding the boronic ester. |
| Presence of Protodeboronation Byproduct (Pyrene) | - Presence of water or protic solvents. - Acidic or strongly basic conditions. - Prolonged reaction times or high temperatures. - The inherent instability of certain boronic acids/esters.[3] | - Use anhydrous solvents and reagents. - Use a mild base and avoid acidic workups if possible. - Optimize the reaction time to avoid prolonged exposure to conditions that favor protodeboronation. - Consider using more stable boronic ester derivatives, such as MIDA boronates.[3] |
| Difficulty in Purifying the Pyrene Boronic Ester | - Similar polarity of the desired product and byproducts. - Decomposition of the boronic ester on silica gel. - Co-elution with residual starting materials or catalyst. | - Use alternative chromatography media like neutral alumina. - Employ specialized purification techniques such as recrystallization or trituration. - Consider derivatization to a more stable form (e.g., trifluoroborate salt) for purification, followed by hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in pyrene boronic ester synthesis via Miyaura borylation, and what byproducts should I look for?
A1: The two most prevalent side reactions are homocoupling and protodeboronation .
-
Homocoupling: This reaction leads to the formation of bipyrene , a dimer of the pyrene moiety. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of pyrene as a byproduct.[3] This reaction is often caused by moisture or protic solvents and can be accelerated by acidic or strongly basic conditions.[3]
You should analyze your crude reaction mixture by techniques like NMR, GC-MS, or LC-MS to identify and quantify these byproducts.
Q2: How can I minimize the formation of the bipyrene homocoupling byproduct?
A2: Minimizing homocoupling requires careful control of the reaction conditions to suppress the oxidative coupling of the boronic ester. Key strategies include:
-
Inert Atmosphere: Rigorously degas your solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
-
Choice of Base: Using a mild base like potassium acetate (KOAc) is often recommended over stronger bases, which can sometimes promote homocoupling.[1][2]
-
Reaction Setup: Adding the pyrene boronic ester slowly to a pre-heated mixture of the catalyst, base, and other reagents can sometimes help to ensure that the desired cross-coupling reaction proceeds more rapidly than the homocoupling side reaction.
Q3: What are the key factors that lead to protodeboronation of my pyrene boronic ester, and how can I prevent it?
A3: Protodeboronation is a common issue, particularly with electron-rich or sterically hindered aryl boronic esters, and pyrene's extended aromatic system can influence its susceptibility.[3] To prevent this:
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Anhydrous Conditions: Ensure all your solvents and reagents are scrupulously dry. The presence of water is a primary driver of protodeboronation.
-
Control of pH: Both acidic and strongly basic conditions can facilitate the cleavage of the C-B bond. Using a mild base and avoiding acidic workup conditions until necessary can help preserve the boronic ester.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of protodeboronation. Monitoring the reaction progress is crucial.
-
Stable Boronic Ester Derivatives: If protodeboronation is a persistent issue, consider converting the pyrene boronic acid to a more stable ester, such as an N-methyliminodiacetic acid (MIDA) boronate, which can be more robust under coupling conditions and deprotected later.[3]
Q4: I am having trouble purifying my pyrene boronic ester by silica gel chromatography. What are some alternative purification strategies?
A4: Pyrene boronic esters can be challenging to purify on silica gel due to their potential to streak or decompose. Here are some alternative strategies:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Trituration: Washing the crude solid product with a solvent in which the impurities are soluble but the desired product is not can effectively remove unwanted side products.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography, as these can be less harsh than silica gel.
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Derivatization: You can convert the boronic ester to its corresponding trifluoroborate salt by treatment with KHF₂. These salts are often crystalline and can be purified by recrystallization, and then the boronic acid can be regenerated.
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes involved, the following diagrams illustrate the main reaction, side reactions, and a general experimental workflow.
Caption: Main reaction pathway for Miyaura borylation.
Caption: Pathways for homocoupling and protodeboronation.
Caption: A typical experimental workflow for synthesis.
Experimental Protocols
The following is a general protocol for the Miyaura borylation of 1-bromopyrene. Researchers should note that this is a starting point, and optimization of reactant ratios, catalyst, base, solvent, temperature, and reaction time may be necessary for specific applications.
Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Materials:
-
1-Bromopyrene
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
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Potassium acetate (KOAc), anhydrous
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1,4-Dioxane, anhydrous
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Argon or Nitrogen gas
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Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (2.0-3.0 eq).
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Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is around 0.1-0.2 M with respect to the 1-bromopyrene.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add Pd(dppf)Cl₂ (typically 1-3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or neutral alumina. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate) can be employed.
-
-
Characterization: Confirm the identity and purity of the product by NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.
This generalized protocol provides a solid foundation for the synthesis of pyrene boronic esters. For optimal results, we recommend consulting the primary literature for specific examples and further refining the conditions in your laboratory.
References
"purification of crude pyrene-1-boronic acid pinacol ester by column chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude pyrene-1-boronic acid pinacol ester using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of pyrene-1-boronic acid pinacol ester, offering step-by-step solutions.
Issue 1: Low or No Recovery of the Product from the Column
-
Symptom: The desired product, pyrene-1-boronic acid pinacol ester, appears to be irreversibly adsorbed onto the silica gel column. Elution with even highly polar solvents fails to recover the compound.
-
Possible Cause: Strong interaction and potential decomposition of the boronic ester on the acidic silica gel surface. Boronic esters can be sensitive to the Lewis acidity of silica.
-
Troubleshooting Protocol:
-
Stationary Phase Modification:
-
Boric Acid Impregnation: Pre-treat the silica gel with boric acid to reduce its Lewis basicity and minimize over-adsorption of the boronic ester.[1]
-
Deactivation with Base: Create a slurry of the silica gel in a non-polar solvent (e.g., hexane) and add a small amount of a tertiary amine like triethylamine (NEt3). The amine will neutralize the acidic sites on the silica.
-
-
Alternative Stationary Phase:
-
Consider using neutral alumina as the stationary phase, which can be less harsh for sensitive boronic esters.[2]
-
-
Solvent System Adjustment:
-
If the compound is streaking or not moving from the baseline on the TLC plate, a more polar solvent system is needed. However, to elute from the column, a gradual increase in polarity (gradient elution) is recommended over a sudden switch to a very polar eluent.
-
-
Alternative Purification:
-
Issue 2: Presence of Boronic Acid as an Impurity in the Final Product
-
Symptom: NMR or LC-MS analysis of the purified fractions shows the presence of pyrene-1-boronic acid alongside the desired pinacol ester.
-
Possible Cause: Hydrolysis of the pinacol ester on the silica gel column.[4][5][6][7] The presence of water in the solvents or on the silica gel can facilitate this decomposition.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Ensure all solvents used for chromatography are anhydrous.
-
Dry the crude sample thoroughly before loading it onto the column.
-
-
Minimize Contact Time:
-
Perform flash column chromatography to reduce the time the compound spends on the stationary phase.
-
-
Stationary Phase Selection:
-
Aprotic Solvents:
-
Whenever possible, use aprotic solvents for both the sample preparation and the mobile phase to prevent hydrolysis.[8]
-
-
Issue 3: Co-elution of Impurities with the Product
-
Symptom: Fractions containing the product are contaminated with starting materials or by-products from the synthesis (e.g., bis(pinacolato)diboron - B₂pin₂).
-
Possible Cause: The polarity of the impurities is very similar to that of the product, leading to poor separation.
-
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Carefully screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation between the product and the impurities.
-
Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.
-
-
Gradient Elution:
-
Employ a shallow gradient of the polar solvent to improve the resolution between closely eluting compounds.
-
-
Column Parameters:
-
Use a longer and narrower column to increase the number of theoretical plates and improve separation efficiency.
-
-
Pre-Purification Step:
-
Pass the crude mixture through a plug of silica or celite to remove baseline impurities before performing the main chromatographic separation.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of pyrene-1-boronic acid pinacol ester?
A good starting point for non-polar compounds like pyrene-1-boronic acid pinacol ester is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. Based on TLC analysis, a common eluent system is a gradient of ethyl acetate in hexane.[9] It is crucial to determine the optimal ratio by running a TLC of the crude mixture in various solvent compositions.
Q2: How can I visualize pyrene-1-boronic acid pinacol ester on a TLC plate?
Pyrene-containing compounds are typically UV active due to their extended aromatic system. Therefore, the spot can be visualized under a UV lamp (usually at 254 nm or 365 nm). If the compound is not UV active or for better visualization, staining with iodine can be used.[10]
Q3: Is it possible to use the crude pyrene-1-boronic acid pinacol ester in the next reaction step without purification?
If the crude NMR or LC-MS shows high purity (e.g., >90%) and the remaining impurities are known not to interfere with the subsequent reaction, it might be possible to use the crude product directly.[9] However, for sensitive reactions or to ensure reproducibility, purification is highly recommended.
Q4: My boronic ester seems to be degrading even with modified silica. What other options do I have?
If decomposition on solid supports is a persistent issue, consider derivatizing the boronic ester to a more stable form for purification. For instance, conversion to a BF₃K salt or a MIDA boronate can yield a more robust compound that is often easier to crystallize or handle during chromatography.[10]
Data Presentation
Table 1: Key Parameters for Column Chromatography of Boronic Esters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina or Boric Acid-Treated Silica Gel | Minimizes hydrolysis and strong adsorption associated with acidic silica gel.[1][2] |
| Solvent System | Hexane/Ethyl Acetate or Hexane/Dichloromethane Gradient | Allows for the separation of non-polar to moderately polar compounds. A gradient is crucial for good resolution. |
| Column Dimensions | High Length-to-Diameter Ratio (e.g., >20:1) | Improves separation efficiency for closely eluting compounds. |
| Loading Method | Dry Loading or Minimal Solvent | Prevents band broadening and improves separation. |
| Detection | UV visualization (254/365 nm) or Iodine Staining | Pyrene moiety is UV active; iodine is a general stain for organic compounds.[10] |
Experimental Protocols & Visualizations
Protocol: Preparation of Boric Acid-Impregnated Silica Gel
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add the silica gel to the boric acid solution to form a slurry.
-
Thoroughly mix the slurry to ensure even coating of the silica gel.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
The boric acid-impregnated silica gel is now ready for column packing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of pyrene-1-boronic acid pinacol ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Improving the Photostability of Pyrene-Based Fluorescent Probes
Welcome to the technical support center for pyrene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to probe photostability. Find answers to frequently asked questions and follow troubleshooting guides to enhance the performance and longevity of your pyrene-based fluorescent probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to my pyrene probe?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] For pyrene-based probes, this process is typically initiated when the molecule absorbs light and enters an excited electronic state. From this excited state, several degradation pathways are possible:
-
Reaction with Molecular Oxygen: The excited probe can transfer energy to molecular oxygen, generating highly reactive singlet oxygen or other reactive oxygen species (ROS) that then attack the probe. The initial step often involves an electron transfer from the excited singlet state of pyrene to oxygen.[2]
-
Intersystem Crossing: The excited molecule can transition from a short-lived singlet state to a long-lived, highly reactive triplet state.[1] This triplet state has more time to react with surrounding molecules, leading to covalent bond cleavage and destruction.
-
Solvent Reactions: In certain solvents, particularly halogenated ones like chloroform, the excited probe can react with solvent-derived radicals, leading to rapid degradation.[3]
Q2: My probe's signal is fading very quickly. What is the first thing I should check?
A2: Rapid signal loss is a classic sign of photobleaching. The first factors to investigate are your experimental conditions:
-
Illumination Intensity: High-intensity light accelerates photobleaching. Reduce the laser power or lamp intensity to the minimum level required for adequate signal-to-noise.
-
Solvent Environment: If you are using a halogenated solvent, especially chloroform, this is a likely cause. Pyrene probes are known to degrade quickly in aerated chloroform.[3] Consider switching to a more stable solvent like dichloromethane or a non-halogenated option if your probe is soluble.
-
Oxygen Presence: Most photobleaching pathways for pyrene involve molecular oxygen.[2] If possible, deoxygenating your sample buffer can significantly improve stability.
Q3: How does solvent choice critically affect the photostability of pyrene probes?
A3: Solvent choice is critical, especially when using halogenated solvents. Under UV-A illumination in the presence of air, pyrene undergoes rapid degradation in chloroform. This is primarily due to the reaction of pyrene with dichloromethyl radicals generated from the solvent.[3] In contrast, pyrene exhibits much higher photostability in dichloromethane. The chloromethyl radicals formed in dichloromethane are less reactive towards pyrene and oxygen, preventing the rapid degradation cascade seen in chloroform.[3] Therefore, substituting chloroform with dichloromethane is a highly effective strategy to enhance photostability when a halogenated solvent is required.[3]
Q4: What are antifading agents and how do they work?
A4: Antifading agents, or photostabilizers, are chemical compounds added to the imaging medium to reduce photobleaching. They work through several mechanisms:
-
Triplet State Quenchers: These molecules, such as cyclo-octatetraene (COT) and mercaptoethylamine (MEA), directly interact with the excited probe, returning it from the reactive triplet state to the ground state before it can undergo destructive chemical reactions.[4][5]
-
Antioxidants & Reducing Agents: Compounds like ascorbic acid (AA), n-propyl gallate (nPG), and Trolox prevent oxidative damage.[5] They can neutralize reactive oxygen species or reduce photoionized fluorophores back to their fluorescent state.
-
Oxygen Scavengers: These are enzymatic systems (e.g., glucose oxidase/catalase or PCA/PCD) that actively remove dissolved molecular oxygen from the medium, thereby inhibiting oxygen-dependent photobleaching pathways.[1]
Q5: Can I improve photostability by choosing a different type of pyrene probe?
A5: Yes, the chemical structure of the probe itself plays a crucial role. Scientists have developed several strategies to create more robust probes:
-
Structural Modification: Introducing bulky chemical groups at the active positions of the pyrene core (1, 3, 6, and 8) can sterically hinder reactions and improve structural rigidity, enhancing stability.[6][7]
-
Incorporation into Rigid Matrices: Embedding pyrene moieties into structures like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) can limit conformational changes and interactions that lead to bleaching.[6][8]
-
Aggregation-Induced Emission (AIE) Probes: Some pyrene derivatives are designed as AIEgens. These probes are weakly fluorescent when dissolved but become highly emissive upon aggregation, a property that can offer resistance to photobleaching caused by aggregation.[9][10]
Troubleshooting Guides
Issue 1: Rapid Signal Loss in Halogenated Solvents
-
Question: "I'm using chloroform to dissolve my pyrene-based probe for spectroscopy, and the fluorescence disappears within minutes of UV exposure. What's happening?"
-
Answer: You are observing solvent-induced photodegradation. Pyrene and its derivatives are notoriously unstable in aerated chloroform under UV illumination due to reactions with dichloromethyl radicals.[3] The recommended solution is to switch to a more stable solvent. Dichloromethane is an excellent alternative that often provides similar solubility with significantly enhanced photostability.[3]
| Parameter | Chloroform (CHCl₃) | Dichloromethane (CH₂Cl₂) | Reference |
| Pyrene Photostability | Fast degradation | High photostability | [3] |
| Primary Reactive Species | Dichloromethyl Radicals | Chloromethyl Radicals | [3] |
| Reactivity of Radicals | High | Low | [3] |
| Recommendation | Avoid for fluorescence studies | Recommended Alternative | [3] |
Issue 2: General Photobleaching in Aqueous Media for Cell Imaging
-
Question: "My live-cell imaging experiment using a pyrene-based probe is limited by photobleaching. How can I extend the observation time?"
-
Answer: Photobleaching in aqueous biological media is often driven by reactive oxygen species. You can combat this by using an antifading agent or an "oxygen scavenging system" in your imaging buffer. These cocktails reduce oxidative damage and can quench the reactive triplet state. A combination of reducing and oxidizing agents, known as a ROXS system, can be particularly effective.[5]
| Antifading Agent | Mechanism of Action | Typical Concentration Range | Reference |
| Ascorbic Acid (AA) | Antioxidant / Reducing Agent | 0.5 - 2 mM | [5] |
| Trolox | Antioxidant / Reducing Agent | 0.1 - 1 mM | [5] |
| n-Propyl Gallate (nPG) | Antioxidant | 0.5 - 5 mM | [5] |
| Cyclo-octatetraene (COT) | Triplet State Quencher | 1 - 2 mM | [4][5] |
| PCA / PCD System | Enzymatic Oxygen Scavenger | Varies by protocol | [1] |
Note: The optimal concentration of antifading agents can vary depending on the specific probe, buffer composition, and cell type. Titration is recommended.
Issue 3: Probe Aggregation and Signal Instability
-
Question: "At higher concentrations, my pyrene probe's fluorescence signal becomes weaker and spectrally shifted. Why?"
-
Answer: Pyrene is well-known for forming "excimers" (excited-state dimers) at high concentrations or when aggregated. This process can lead to a new, red-shifted emission band and often quenches the desired monomer fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).[9] To mitigate this:
-
Lower the Probe Concentration: Work at the lowest concentration that provides an adequate signal.
-
Improve Solubility: Incorporate surfactants or co-solvents (like a small percentage of DMSO) to reduce aggregation in aqueous buffers.
-
Select an Appropriate Probe: For applications requiring high concentrations, consider using pyrene derivatives with bulky side chains designed to prevent π–π stacking or probes that exhibit aggregation-induced emission (AIE).[6][9]
-
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Antifading Cocktail (ROXS)
This protocol describes a common reducing and oxidizing system (ROXS) based on ascorbic acid and Trolox, which can be added to aqueous imaging media.
Materials:
-
Ascorbic acid (AA)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Imaging Buffer (e.g., PBS, HBSS)
-
NaOH (for pH adjustment)
Methodology:
-
Prepare a 100 mM stock solution of ascorbic acid in your imaging buffer. Adjust the pH to 7.0-7.4 with NaOH, as ascorbic acid is acidic. Store in small aliquots at -20°C, protected from light.
-
Prepare a 50 mM stock solution of Trolox in a suitable solvent like DMSO or ethanol. Store at -20°C.
-
On the day of the experiment, prepare the final imaging medium. Dilute the stock solutions into the imaging buffer to achieve final concentrations of 1-2 mM ascorbic acid and 0.1-0.5 mM Trolox .
-
Vortex the solution gently to mix.
-
Allow the solution to equilibrate for 10-15 minutes before adding it to your sample. This cocktail should be made fresh for optimal performance.
Protocol 2: Comparative Photostability Test in Different Solvents
This protocol provides a simple method to quantify the improvement in photostability when switching solvents.
Materials:
-
Pyrene-based probe
-
Chloroform (spectroscopic grade)
-
Dichloromethane (spectroscopic grade)
-
Fluorometer or fluorescence microscope with time-lapse capability
-
Cuvettes or microscope slides
Methodology:
-
Prepare two identical stock solutions of your pyrene probe, one in chloroform and one in dichloromethane. Ensure the absorbance at the excitation wavelength is identical and low (e.g., < 0.1) to avoid inner filter effects.
-
For Fluorometer:
-
Place the chloroform sample in the fluorometer.
-
Record an initial emission spectrum.
-
Continuously illuminate the sample at the excitation wavelength (with the emission detector off or shuttered) for a set time (e.g., 30 seconds).
-
Record another emission spectrum.
-
Repeat the illuminate-record cycle for a total duration of 5-10 minutes.
-
-
Repeat step 2 with the dichloromethane sample using the exact same instrument settings (excitation intensity, slit widths, exposure time).
-
For Microscope:
-
Prepare a slide with the chloroform solution.
-
Focus on the sample and acquire an initial image using a fixed illumination intensity and exposure time.
-
Perform time-lapse imaging, acquiring an image every 10-30 seconds for 5-10 minutes using the same acquisition settings.
-
-
Repeat step 4 with the dichloromethane sample.
-
Data Analysis: Plot the fluorescence intensity (peak emission for fluorometer data, mean intensity of a region of interest for microscope data) as a function of cumulative illumination time for both solvents. The rate of intensity decay is inversely proportional to the photostability.
Visual Guides
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Mechanism of pyrene photochemical oxidation in aqueous and surfactant solutions (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP | MDPI [mdpi.com]
Technical Support Center: Minimizing Protodeboronation of Pyrene Boronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protodeboronation of pyrene boronic acid pinacol ester during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem 1: Low yield of the desired cross-coupled product and significant formation of pyrene.
This is a classic symptom of protodeboronation, where the carbon-boron bond of your pyrene boronic acid pinacol ester is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the parent arene, pyrene.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base Selection | Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Solution: Switch to a weaker, non-hydroxide base. Mild bases are often effective for the Suzuki-Miyaura coupling while minimizing the undesired side reaction. Recommended bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] |
| Presence of Water | Water can act as a proton source for protodeboronation. While pinacol esters are more stable than boronic acids, they can hydrolyze in the presence of water and base to form the more susceptible boronic acid in situ.[1] Solution: Ensure anhydrous reaction conditions. Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. While some Suzuki-Miyaura reactions benefit from a small amount of water, excessive amounts will promote protodeboronation.[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[1] Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C.[1] If the reaction is sluggish at lower temperatures, consider optimizing the catalyst and ligand system rather than increasing the heat. |
| Inefficient Catalytic System | A slow Suzuki-Miyaura coupling reaction will expose the pyrene boronic acid pinacol ester to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1] Solution: Optimize the catalyst and ligand system. Consider increasing the catalyst loading to accelerate the desired reaction. Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[1] Using pre-formed, active Pd(0) catalysts can also avoid inefficient reduction steps that may contribute to side reactions. |
| Prolonged Reaction Time | The longer the boronic ester is subjected to basic, heated conditions, the more protodeboronation can occur.[1] Solution: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the pyrene byproduct.[1] |
Problem 2: Inconsistent reaction yields.
Inconsistent yields can be frustrating and may also be linked to varying degrees of protodeboronation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Reagent Quality | The purity of your pyrene boronic acid pinacol ester, aryl halide, base, and catalyst can significantly impact the reaction outcome. Solution: Use high-purity reagents. If the boronic ester has been stored for a long time, consider re-purifying it. |
| Atmospheric Contamination | Oxygen can degrade the palladium catalyst and promote side reactions. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and the final reaction mixture before heating. |
| Inconsistent Heating | Fluctuations in temperature can lead to variable reaction rates and extents of protodeboronation. Solution: Use a reliable heating system (e.g., an oil bath with a temperature controller) to maintain a stable reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of an organoboron compound, such as pyrene boronic acid pinacol ester, is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your experiment, this results in the formation of pyrene as a byproduct, which reduces the yield of your desired cross-coupled product.[1]
Q2: I'm using a pinacol ester, which is supposed to be more stable than the boronic acid. Why am I still observing significant protodeboronation?
A2: While pinacol esters are considerably more stable than their corresponding boronic acids, they are not entirely immune to protodeboronation, especially under harsh reaction conditions.[1] The pinacol group provides steric protection to the boron center, but hydrolysis can still take place, particularly in the presence of a base and water, to generate the more reactive boronic acid in situ.[1] This free boronic acid is highly susceptible to protodeboronation.
Q3: Are there more stable alternatives to pinacol esters for pyrene?
A3: Yes, for particularly sensitive substrates, more robust boronic acid derivatives can be used. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be a superior choice for challenging couplings.[2] MIDA boronates are tetracoordinate, sp³-hybridized boron compounds that are stable to chromatography and long-term storage.[2][3] They participate in a "slow-release" of the active boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes protodeboronation.[2][3]
Q4: How can I quantify the amount of protodeboronation in my reaction?
A4: You can quantify the extent of protodeboronation by analyzing the crude reaction mixture using techniques such as ¹H NMR, GC-MS, or LC-MS. By integrating the signals corresponding to your desired product and the pyrene byproduct, you can determine their relative ratios and calculate the percentage of protodeboronation. Using an internal standard can improve the accuracy of this quantification.
Data Presentation
The following tables summarize recommended starting conditions for minimizing protodeboronation in Suzuki-Miyaura couplings with pyrene boronic acid pinacol ester, based on general principles for large aromatic systems.
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Milder bases minimize the rate of base-catalyzed protodeboronation.[1] |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Anhydrous conditions reduce the availability of a proton source for protodeboronation.[1] |
| Temperature | 60 - 80 °C | Lower temperatures decrease the rate of the protodeboronation side reaction.[1] |
| Catalyst Loading | 1 - 3 mol% | Sufficient catalyst to ensure a reasonable reaction rate for the desired coupling. |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) | Electron-rich and bulky ligands promote efficient oxidative addition and reductive elimination, accelerating the desired cross-coupling over protodeboronation.[1] |
Table 2: Comparison of Boronic Acid Derivatives' Stability
| Boronic Acid Derivative | General Stability | Key Advantages |
| Boronic Acid | Low | Commercially available, no deprotection needed. |
| Pinacol Ester | Moderate | More stable than boronic acids, generally good for many applications.[4] |
| MIDA Boronate | High | Exceptionally stable, allows for "slow-release" of the boronic acid, ideal for sensitive substrates and iterative cross-couplings.[2][3] |
| Trifluoroborate Salt | High | Crystalline, air-stable solids that are easy to handle. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Pyrene Boronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a starting point and should be optimized for specific substrates.
Reagents and Materials:
-
Pyrene boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Stir bar
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a stir bar, add the pyrene boronic acid pinacol ester, aryl bromide, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways for pyrene boronic acid pinacol ester.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Pyrene-Based Compounds in Aqueous Media
This technical support center provides essential guidance for overcoming the significant challenge of solubilizing hydrophobic pyrene-based compounds in aqueous media for experimental and developmental purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems and questions encountered during the solubilization of pyrene derivatives.
Q1: Why is my pyrene-based compound crashing out of my aqueous buffer?
A1: Precipitation is a frequent issue stemming from the highly hydrophobic and planar nature of the pyrene core.[1][2] Several factors can cause this:
-
Exceeding Solubility Limit: The concentration of your compound is likely far above its intrinsic, and typically very low, aqueous solubility. The parent compound, pyrene, has a water solubility of only about 0.135 mg/L.[1]
-
Solvent Shock: Adding a concentrated stock of your compound (usually in a water-miscible organic solvent like DMSO or ethanol) too quickly into an aqueous buffer can cause the compound to rapidly precipitate before it can be properly dispersed.[1]
-
Aggregation: The planar pyrene structure is prone to π–π stacking, leading to the formation of aggregates that precipitate from the solution.[2]
Troubleshooting Steps:
-
Reduce Concentration: Work with the lowest feasible concentration for your assay.
-
Modify Addition Technique: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing to ensure rapid dispersion.[1]
-
Employ Solubilization Strategies: If the above steps are insufficient, you must use a dedicated solubilization technique as detailed below (e.g., co-solvents, cyclodextrins, surfactants).[1]
Q2: What are the primary methods to improve the aqueous solubility of my pyrene derivative?
A2: The most effective strategies involve altering the solvent environment or forming a complex with the pyrene compound to increase its affinity for water. The main approaches are:
-
Use of Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, DMSO, ethyl lactate) reduces the overall polarity of the solvent system, which can significantly enhance the solubility of hydrophobic compounds.[2][3][4]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the pyrene moiety, while their hydrophilic exterior makes the resulting inclusion complex water-soluble.[2][5]
-
Formulation with Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6][7]
-
pH Adjustment (for ionizable compounds): If your pyrene derivative has an ionizable group, such as a carboxylic acid, adjusting the pH can dramatically increase solubility. For example, increasing the pH of a solution containing 1-pyrenebutyric acid (pKa ~4.76) to above 6 converts the acid to its much more soluble carboxylate salt form.[2]
-
Advanced Formulations: For drug development, techniques like creating liposomes, nanoparticles, or solid dispersions are employed to improve both solubility and bioavailability.[8]
Q3: My pyrene compound's biological activity is low or inconsistent in my in vitro assay. Could this be a solubility issue?
A3: Yes, poor solubility is a primary cause of low or inconsistent bioactivity.[1] Even if a solution appears clear, the compound may exist as non-bioavailable aggregates.[1]
Troubleshooting Steps:
-
Ensure Monomeric Dispersion: Use a solubilization method known to provide a well-dispersed, monomeric form of the compound, such as cyclodextrin complexation or encapsulation in liposomes.[1]
-
Quantify Solubilized Compound: After preparing your formulation, centrifuge or filter out any undissolved material and quantify the concentration of the pyrene derivative in the supernatant (e.g., via UV-Vis spectrophotometry) to determine its actual soluble concentration.[1]
-
Run Vehicle Controls: Always include a control group treated with the vehicle (e.g., buffer with the co-solvent or cyclodextrin) but without the pyrene compound. This helps to identify any effects caused by the solubilizing agents themselves.[1]
Data Presentation: Solubility Enhancement
The following tables summarize quantitative data on the solubility of pyrene in various solvent systems, providing a baseline for experimental design.
Table 1: Solubility of Pyrene in Water & Common Organic Solvents
| Solvent | Solubility (Molar, M) | Solubility (mg/L) |
| Water | 6.7 x 10⁻⁷ | 0.135[1] |
| Ethanol | ~3.0 x 10⁻³ | ~606 |
| Methanol | 0.04 g/L | 40[9] |
| Toluene | 2.47 g/L | 2470[9] |
| Dichloromethane | 3.46 g/L | 3460[9] |
| Note: Data for organic solvents is for pyrene and serves as an approximation for derivatives.[9][10] |
Table 2: Effect of Co-solvents on Pyrene Solubility in Aqueous Solutions
| Co-solvent System | Apparent Pyrene Solubility (mg/L) |
| Water (Control) | ~0.135 |
| 20% Ethanol in Water | ~3.5 |
| 20% Ethyl Lactate in Water | ~9.2 |
| (Data extracted from graphical representations in source material).[11] |
Table 3: Comparison of Surfactants for Enhancing Pyrene Solubility
| Surfactant | Efficacy Rank (Above CMC) | Efficacy Rank (Below CMC) |
| Triton X-100 (TX100) | 1 | 1 |
| Brij 35 | 2 | 2 |
| Sodium Dodecyl Sulfate (SDS) | 3 | 4 |
| Triton X-405 (TX405) | 4 | 3 |
| *CMC: Critical Micelle Concentration. The solubility of pyrene increases with increasing surfactant concentration.[6] |
Experimental Protocols
Protocol 1: Solubility Enhancement of 1-Pyrenebutyric Acid (PBA) via pH Adjustment
This method is ideal for pyrene derivatives containing a carboxylic acid group.
Methodology:
-
Weigh: Accurately weigh the desired amount of 1-pyrenebutyric acid powder.
-
Initial Dissolution: Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while stirring. Continue until the solid fully dissolves. This deprotonates the carboxylic acid, forming the soluble carboxylate salt.[2]
-
Buffering: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to reach the final target volume and concentration. The final pH should be at least 1-2 units above the compound's pKa to ensure it remains in its soluble, deprotonated form.[2]
-
Verification: If needed, gently warm the solution or use sonication to break up any remaining aggregates.[2]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HPCD)
This is a robust method for neutral, hydrophobic pyrene compounds.
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of HPCD in the aqueous buffer. A common starting point is a 10-50 mM solution.
-
Prepare Pyrene Stock: Create a concentrated stock solution of the pyrene compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: While vigorously stirring the HPCD solution, add the pyrene stock solution dropwise. A 1:1 molar ratio of the pyrene compound to cyclodextrin is a good starting point.[2]
-
Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the formation of the inclusion complex. Sonication can be used to accelerate this process.[2]
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound or aggregates.
-
Quantify: Carefully collect the supernatant and determine the concentration of the solubilized pyrene compound using UV-Vis spectrophotometry.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process and experimental workflows for addressing pyrene solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. Assessment of pyrene bioavailability in soil by mild hydroxypropyl-β-cyclodextrin extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water solubility enhancements of pyrene by single and mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
"selection of appropriate base for Suzuki-Miyaura reactions with pyrene boronic esters"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving pyrene boronic esters.
Troubleshooting Guide
Low yields or reaction failures in Suzuki-Miyaura couplings with pyrene boronic esters can often be traced back to the choice of base and other key reaction parameters. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Action |
| Inappropriate Base Strength or Type | The steric bulk of the pyrene moiety can hinder the reaction. A stronger, more soluble base may be required. Action: Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. For substrates with base-sensitive functional groups, a milder base like K₂CO₃ might be necessary, but extended reaction times or higher temperatures may be needed.[1] |
| Protodeboronation of the Pyrene Boronic Ester | Pyrene, being an electron-rich aromatic system, can be susceptible to protodeboronation, where the boronic ester is replaced by a hydrogen atom. This side reaction is often promoted by strong bases and the presence of water.[1] Action: Consider using anhydrous conditions and a milder base like KF or K₃PO₄.[1] Running the reaction under inert atmosphere is crucial. |
| Poor Solubility of Reagents | The large, planar structure of pyrene derivatives can lead to poor solubility in common organic solvents, hindering the reaction. Action: Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[1] Ensure vigorous stirring to maximize the interaction between the reactants. |
| Catalyst Inactivity | The palladium catalyst may be inactive or poisoned. Action: Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) species.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction with pyrene boronic esters?
A1: The base plays a critical role in the transmetalation step of the catalytic cycle. Its main function is to activate the pyrene boronic ester, forming a more nucleophilic boronate "ate" complex. This "ate" complex then transfers the pyrene group to the palladium catalyst. The choice of base can significantly influence the rate and efficiency of this process.[1][2]
Q2: Which base is generally recommended as a starting point for Suzuki-Miyaura reactions with pyrene boronic esters?
A2: For sterically hindered substrates like pyrene boronic esters, potassium phosphate (K₃PO₄) is often an excellent starting point. It is a moderately strong base that is effective in promoting the reaction while minimizing side reactions like protodeboronation, especially under anhydrous conditions.[1]
Q3: My pyrene starting material has a base-sensitive functional group (e.g., an ester). Which base should I use?
A3: For substrates with base-labile functionalities, milder bases are recommended. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are good choices. You may need to optimize the reaction temperature and time to achieve a good yield.[1]
Q4: I am observing a significant amount of homocoupling of my pyrene boronic ester. What could be the cause?
A4: Homocoupling, the coupling of two pyrene boronic ester molecules, can be promoted by the presence of oxygen and certain palladium(II) species. While not solely a base-related issue, ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient pre-catalyst can help minimize this side reaction.[1]
Q5: Can I use organic bases for Suzuki-Miyaura reactions with pyrene boronic esters?
A5: While inorganic bases are more common, organic bases like triethylamine (TEA) can be used, but they are often less effective for challenging couplings involving sterically hindered substrates like pyrene boronic esters and may lead to lower yields.[1]
Data Presentation: Comparative Performance of Bases
The selection of an appropriate base is critical and often substrate-dependent. The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid, providing a general guideline for base selection.
| Base | Equivalents | Solvent System | Temperature (°C) | Yield (%) | Remarks |
| Na₂CO₃ | 2.0 | Toluene/H₂O | 100 | ~90 | Highly effective for standard couplings.[1][3] |
| K₂CO₃ | 2.0 | Dioxane/H₂O | 100 | ~95 | A common and reliable choice.[1] |
| K₃PO₄ | 3.0 | Toluene | 110 | >95 | Excellent for sensitive and sterically hindered substrates.[1] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | >95 | Often superior for difficult couplings but more expensive.[1][4] |
| NaOH | 2.0 | Toluene/H₂O | 100 | ~90 | Strong base; risk of side reactions with sensitive substrates.[1] |
| KF | 3.0 | Dioxane | 110 | Variable | A mild base, can be effective for substrates prone to protodeboronation. |
| TEA | 3.0 | Toluene | 110 | <40 | Organic amines are generally less effective.[1] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Pyreneboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a starting point for the optimization of the Suzuki-Miyaura reaction with pyrene boronic esters.
Materials:
-
1-Pyreneboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-pyreneboronic acid pinacol ester, the aryl bromide, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-arylpyrene.
Visualizations
Logical Workflow for Base Selection
Caption: A decision tree to guide the selection of an appropriate base.
Troubleshooting Flowchart for Low Yield
References
"how to prevent aggregation of pyrene-based sensors in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of pyrene-based sensors in solution.
Frequently Asked Questions (FAQs)
Q1: What is pyrene aggregation and why is it a problem?
A1: Pyrene and its derivatives are prone to self-association in solution, a phenomenon known as aggregation. This is primarily driven by π-π stacking interactions between the planar aromatic rings of the pyrene molecules.[1][2] In the aggregated state, pyrene molecules can form "excimers," which are excited-state dimers that exhibit a distinct, broad, and red-shifted fluorescence emission compared to the structured monomer emission.[2][3][4] This aggregation-induced change in the fluorescence signal can interfere with sensor performance, leading to inaccurate measurements, reduced sensitivity, and fluorescence quenching.[2]
Q2: What are the main factors that influence the aggregation of pyrene-based sensors?
A2: Several factors can influence the aggregation of pyrene-based sensors:
-
Concentration: Higher concentrations of the pyrene sensor increase the likelihood of intermolecular interactions and aggregation.[3][4]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Pyrene is hydrophobic, and in polar solvents like water, it tends to aggregate to minimize contact with the solvent.[5][6][7] The ratio of the intensities of the first and third vibronic bands (I1/I3) in the pyrene fluorescence spectrum is a sensitive indicator of the solvent polarity.[5]
-
Temperature: Temperature can affect the solubility of the sensor and the kinetics of aggregation.
-
Molecular Structure of the Sensor: The structure of the pyrene derivative itself can influence its aggregation propensity. Introducing bulky groups or charged moieties can hinder π-π stacking and improve solubility.[8][9]
Troubleshooting Guides
Issue 1: I am observing a broad, featureless emission in the 450-550 nm range, which is masking the signal from my sensor.
This broad emission is characteristic of pyrene excimer fluorescence, indicating that your sensor is aggregating in solution.[3]
Diagram: Pyrene Monomer vs. Excimer Emission
Here is a conceptual diagram illustrating the difference in fluorescence emission between pyrene monomers and excimers.
Caption: Conceptual diagram of pyrene monomer and excimer fluorescence.
Troubleshooting Steps:
| Solution | Detailed Protocol | Expected Outcome |
| 1. Decrease Sensor Concentration | Serially dilute your sensor stock solution to find the optimal concentration range where monomer emission is dominant. Start with a 10-fold dilution and monitor the fluorescence spectrum. | The intensity of the excimer emission band should decrease relative to the monomer emission bands. |
| 2. Modify Solvent Composition | If your sensor is in a highly polar solvent, try adding a less polar co-solvent (e.g., ethanol, DMSO, or DMF) in small increments (e.g., 1-5% v/v).[10] The solubility of pyrene can be increased by the addition of organic solvents.[10] | Improved solubility and a decrease in aggregation, leading to a reduction in excimer emission. |
| 3. Utilize Surfactants | Add a surfactant to the solution at a concentration above its critical micelle concentration (CMC). Surfactants can encapsulate the hydrophobic pyrene sensor within their micelles, preventing aggregation.[11] Common surfactants include Sodium Dodecyl Sulfate (SDS), Triton X-100, and Brij 35.[11] The effectiveness of surfactants in enhancing pyrene solubility can vary.[11] | The pyrene sensor will be sequestered in the hydrophobic cores of the micelles, leading to a significant reduction or elimination of excimer fluorescence. |
| 4. Employ Cyclodextrins | Cyclodextrins are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with pyrene, encapsulating the sensor and preventing aggregation.[12][13][14] β-cyclodextrin and γ-cyclodextrin are commonly used.[12][13] Prepare a stock solution of the cyclodextrin and add it to your sensor solution. | The formation of a host-guest complex between the cyclodextrin and the pyrene sensor will inhibit aggregation and enhance monomer fluorescence.[12][13] |
Experimental Workflow for Preventing Aggregation
Caption: Troubleshooting workflow for pyrene sensor aggregation.
Issue 2: My pyrene-based sensor has poor water solubility, leading to precipitation.
Poor water solubility is a common issue for pyrene and its derivatives due to their hydrophobic nature.
Troubleshooting Steps:
| Solution | Detailed Protocol | Expected Outcome |
| 1. Chemical Modification | If you are designing or synthesizing your own sensor, consider incorporating water-solubilizing groups into the pyrene structure. This can include sulfonate groups, carboxylic acids, or polyethylene glycol (PEG) chains.[8][9][15] | Enhanced water solubility and reduced aggregation. |
| 2. Use of Solubilizing Agents | As with preventing aggregation, surfactants and cyclodextrins can be used to increase the aqueous solubility of pyrene-based sensors.[11][12] Mixed surfactant systems can sometimes offer synergistic effects in solubilizing pyrene.[11] | The sensor will be solubilized through micellar encapsulation or inclusion complex formation, preventing precipitation. |
| 3. pH Adjustment | If your sensor has ionizable groups (e.g., carboxylic acids or amines), adjusting the pH of the solution can increase its solubility. For acidic groups, increasing the pH will lead to deprotonation and increased solubility. For basic groups, decreasing the pH will result in protonation and enhanced solubility. | The sensor will become charged, leading to improved electrostatic repulsion between molecules and better interaction with the aqueous solvent. |
Decision Tree for Improving Solubility
Caption: Decision tree for enhancing pyrene sensor solubility.
Quantitative Data Summary
The following table summarizes the critical micelle concentration (CMC) for a pyrene-labeled gemini surfactant, which is a key parameter when using surfactants to prevent aggregation.
| Surfactant | Method | Critical Micelle Concentration (CMC) | Reference |
| Py-3-12 (cationic gemini surfactant) | Surface tension and time-resolved fluorescence | 0.15 (±0.02) mM | [16] |
Note: The optimal concentration of a solubilizing agent will depend on the specific pyrene sensor and experimental conditions. It is recommended to perform a titration experiment to determine the ideal concentration for your system.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Water solubility enhancements of pyrene by single and mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive host-guest interaction between β-cyclodextrin polymer and pyrene-labeled probes for fluorescence analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin supramolecular inclusion-enhanced pyrene excimer switching for time-resolved fluorescence detection of biothiols in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrene-1-boronic Acid and its Pinacol Ester in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyrene-Based Reagent for C-C Bond Formation.
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex organic molecules for pharmaceuticals, materials science, and more. The choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and practicality. This guide provides a comprehensive comparative analysis of pyrene-1-boronic acid and its corresponding pinacol ester, two key reagents for the introduction of the versatile pyrene moiety.
Executive Summary: The Reactivity-Stability Trade-Off
The central theme in the comparison of pyrene-1-boronic acid and its pinacol ester is the classic trade-off between reactivity and stability.
Pyrene-1-boronic acid is generally the more reactive species, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and potentially lower reaction yields.[1]
Pyrene-1-boronic acid pinacol ester , on the other hand, offers significantly enhanced stability.[1][3] The pinacol ester group protects the boronic acid functionality, making the compound less prone to degradation during storage and under certain reaction conditions.[3] This increased stability often translates to more reproducible results and can lead to higher isolated yields, particularly in complex syntheses where the starting material purity is paramount.[1] However, the steric bulk of the pinacol group can sometimes necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable reactivity to the free boronic acid.[4]
Quantitative Performance Comparison
| Reagent | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe3O4/Charcoal | - | K2CO3 | DMF/H2O | 100 | 1 | >99 |
| (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh3)4 (3 mol%) | - | K3PO4 | 1,4-Dioxane/H2O (4:1) | 90 | 12 | 92 |
| Alkyl Pinacol Boronic Esters | 2,6-dichloropyridines | Pd2(dba)3 (1 mol%) | FcPPh2 (6 mol%) | K3PO4 | Dioxane/H2O (2:1) | 100 | 18-20 | 74 (isolated) |
Note: The data presented is a compilation from different sources and is intended to be illustrative rather than a direct comparison.[5][6][7]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of pyrene-1-boronic acid pinacol ester and a general procedure for its use in a Suzuki-Miyaura coupling reaction.
Synthesis of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters.
Materials:
-
Pyrene-1-boronic acid
-
Pinacol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add pyrene-1-boronic acid (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) to dissolve the boronic acid completely.
-
To the solution, add anhydrous magnesium sulfate (1.0 equiv) followed by pinacol (1.05 equiv).
-
Stir the resulting heterogeneous mixture at room temperature for 16 hours.
-
Upon completion, the reaction mixture can be filtered to remove the magnesium sulfate.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl boronic ester with an aryl halide and may require optimization for specific substrates.[8]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pyrene-1-boronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) (0.1-5 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H2O, Toluene/H2O)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyrene-1-boronic acid pinacol ester, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between pyrene-1-boronic acid and its pinacol ester for Suzuki-Miyaura coupling reactions is a nuanced decision that depends on the specific requirements of the synthesis. For rapid reactions and when the stability of the boronic acid is not a concern, pyrene-1-boronic acid may be the preferred reagent. However, for complex, multi-step syntheses where stability, handling, and reproducibility are paramount, the pinacol ester is often the superior choice, despite potentially requiring more vigorous reaction conditions. Researchers should carefully consider the trade-off between reactivity and stability to select the optimal reagent for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validating the Selectivity of Pyrene-Based Probes for Specific Metal Ions: A Comparative Guide
The development of fluorescent probes for the selective detection of specific metal ions is a critical area of research with wide-ranging applications in environmental monitoring, biological imaging, and drug development.[1][2] Pyrene-based probes have emerged as a prominent class of fluorescent sensors due to their unique photophysical properties, including high fluorescence quantum yield, long fluorescence lifetime, and the ability to form excimers.[2][3][4] The selectivity of these probes for a particular metal ion in the presence of other competing ions is a paramount performance metric that dictates their practical utility. This guide provides a comparative overview of the selectivity of various pyrene-based probes for specific metal ions, supported by experimental data and detailed protocols.
Signaling Mechanisms of Pyrene-Based Probes
The fluorescence response of pyrene-based probes upon binding to a metal ion can occur through several mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and excimer formation/disruption.[3] In a typical "turn-on" sensor operating via the CHEF mechanism, the binding of a metal ion to the probe's receptor unit restricts intramolecular vibrations or rotations, leading to a significant enhancement in fluorescence intensity.
Comparative Performance of Pyrene-Based Probes
The selectivity of a pyrene-based probe is experimentally determined by measuring its fluorescence response to the target metal ion in the presence of a variety of other, potentially interfering, metal ions. The following tables summarize the performance of several recently developed pyrene-based probes for the detection of Copper (Cu²⁺), Mercury (Hg²⁺), and Zinc (Zn²⁺).
Pyrene-Based Probes for Copper (Cu²⁺) Detection
| Probe Name/Reference | Fluorescence Change | Limit of Detection (LOD) | Association Constant (Kₐ) | Interfering Ions Tested | Selectivity Notes |
| Chemosensor 1 [5][6] | Turn-on | Not Specified | 5.00 × 10⁸ M⁻² | Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺ | Significant fluorescence enhancement with Cu²⁺, while other ions produced only minor changes.[5][6] |
| Chemosensor 1 [7] | Turn-on | Not Specified | 2.75 × 10³ M⁻¹ | Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Zn²⁺ | Showed high selectivity for Cu²⁺ in mixed aqueous media.[7] |
| PYB [8] | Turn-off (Quenching) | 8.35 × 10⁻⁷ M | 799.65 M⁻¹ | Ba²⁺, Na⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Hg²⁺, Fe³⁺, Co²⁺ | Exhibited excellent selectivity for Cu²⁺ over other common metal ions.[8] |
Pyrene-Based Probes for Mercury (Hg²⁺) Detection
| Probe Name/Reference | Fluorescence Change | Limit of Detection (LOD) | Association Constant (Kₐ) | Interfering Ions Tested | Selectivity Notes |
| Pyrene-disulfide assembly [9][10] | Turn-on | 5 nM | Not Specified | Alkali, alkaline earth, and other transition heavy metal ions | Demonstrated excellent selectivity, with little interference from a mixture of twelve other metal ions.[9] |
| PT1 [11] | Turn-on (Excimer) | Not Specified | Not Specified | Not Specified in abstract | Showed a fluorescence turn-on response to Hg²⁺ ions via chelation-enhanced fluorescence (CHEF) through excimer formation.[11] |
| PAPM [12] | Turn-off (Quenching) | 9.0 × 10⁻⁸ M | 1.29 × 10⁵ M⁻¹ | Cd²⁺, Co²⁺, Cu²⁺, Mg²⁺, Mn²⁺, Ni²⁺, K⁺, Na⁺, Zn²⁺, Sr²⁺, Pb²⁺, Al³⁺, Cr³⁺, Fe³⁺ | The probe responds only to Hg²⁺ by showing high selectivity and sensitivity.[12] |
Pyrene-Based Probes for Zinc (Zn²⁺) Detection
| Probe Name/Reference | Fluorescence Change | Limit of Detection (LOD) | Binding Stoichiometry | Interfering Ions Tested | Selectivity Notes |
| Py2 [13] | Ratiometric | Not Specified | Not Specified | Not specified in abstract | Showed good selectivity toward Zn²⁺ over other metal ions, with a new fluorescence band appearing at 500 nm only in the presence of Zn²⁺.[13] |
| Schiff base probe L [14] | Turn-on | 9.53 × 10⁻⁸ M | 1:1 | Li⁺, Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Hg²⁺ | The addition of Zn²⁺ resulted in a significant enhancement of the emission intensity, with almost no responsive changes from other cations.[14] |
| DA-ZP1-TPP [15] | Turn-on | Not Specified | Not Specified | Not specified in abstract | A zinc-responsive, reaction-based probe that is essentially non-fluorescent in the metal-free state.[15] |
Experimental Protocols for Selectivity Validation
The validation of a probe's selectivity is a crucial step in its characterization. The following are generalized experimental protocols for key selectivity studies.
Fluorescence Selectivity Study
Objective: To assess the fluorescence response of the pyrene-based probe to a range of metal ions.
Methodology:
-
Prepare a stock solution of the pyrene-based probe in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution).
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water).
-
In a series of cuvettes, add the probe solution to a buffer solution to achieve the final desired concentration.
-
To each cuvette, add a specific amount (e.g., 1 to 10 equivalents) of a different metal ion solution.
-
Incubate the solutions for a specified period at room temperature to allow for complexation.[9]
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer at a specific excitation wavelength.
-
Compare the fluorescence intensity of the probe in the presence of the target metal ion with that in the presence of other metal ions. A highly selective probe will show a significant change in fluorescence only for the target ion.[5][6]
Competition Experiment
Objective: To evaluate the ability of the probe to detect the target metal ion in the presence of competing metal ions.
Methodology:
-
Prepare a solution of the probe and the target metal ion at concentrations that yield a significant fluorescence response.
-
To this solution, add an excess (e.g., 10-fold or 100-fold) of a potentially interfering metal ion.
-
Record the fluorescence emission spectrum after the addition of the competing ion.
-
A minimal change in the fluorescence signal indicates that the probe is highly selective for the target ion and is not significantly affected by the presence of the competing ion.[9]
Conclusion
The validation of selectivity is a cornerstone in the development of reliable pyrene-based fluorescent probes for metal ion detection. The data presented in this guide highlight the impressive selectivity that has been achieved for various metal ions, including Cu²⁺, Hg²⁺, and Zn²⁺. Researchers and professionals in drug development can leverage this information to select the most appropriate probe for their specific application. The provided experimental protocols offer a standardized approach to rigorously assess the selectivity of newly synthesized probes, ensuring their robustness and reliability in complex sample matrices. The continued design and synthesis of pyrene-based probes with enhanced selectivity will undoubtedly advance their application in diverse scientific and technological fields.[2]
References
- 1. Pyrene‐Appended Luminescent Probes for Selective Detection of Toxic Heavy Metals and Live Cell Applications | Semantic Scholar [semanticscholar.org]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review on Pyrene Based Chemosensors for the Specific Detection on d-transition Metal Ions and Their Various Applications (2023) | Gunasekaran Prabakaran | 23 Citations [scispace.com]
- 4. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. A pyrene-based highly selective turn-on fluorescent sensor for copper(II) ions and its application in living cell imaging [agris.fao.org]
- 7. A pyrene-based highly selective turn-on fluorescent sensor for copper(II) ion and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mercury(II) Ions Detection via Pyrene-Mediated Photolysis of Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mercury(II) ion detection via pyrene-mediated photolysis of disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pyrene based Schiff base probe for selective fluorescence turn-on detection of Hg2+ ions with live cell application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Luminescent Pyrene-based Schiff base Receptor for Hazardous Mercury(II) Detection Demonstrated by Cell Imaging and Test Strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Fluorescence Data with Orthogonal Analytical Techniques
The principle of cross-validation lies in employing orthogonal methods—techniques that rely on different physical or chemical principles—to measure the same analyte or biological event. By corroborating fluorescence data with results from techniques such as High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry (MS), researchers can significantly enhance the confidence in their findings and gain a more holistic understanding of the biological system under investigation.[1]
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize key performance indicators for fluorescence-based assays alongside their orthogonal counterparts.
Small Molecule Quantification: Fluorescence Spectroscopy vs. HPLC
This comparison is based on the detection of Bisphenol A (BPA), a small organic compound.
| Parameter | Fluorescence Spectroscopy (with β-cyclodextrin complex) | HPLC with Fluorescence Detection (HPLC-FLD) | HPLC with Diode Array Detection (HPLC-DAD) |
| Principle | Measurement of intrinsic fluorescence of the analyte, enhanced by complexation. | Chromatographic separation followed by fluorescence detection. | Chromatographic separation followed by UV-Vis absorbance detection. |
| Limit of Detection (LOD) | 0.007 mg/L[2] | 0.005 mg/kg[3] | 0.02 mg/L[2] |
| Limit of Quantification (LOQ) | 0.023 mg/L[2] | 0.01 mg/kg[3] | 0.068 mg/L[2] |
| Linearity Range | 0.025 - 0.25 mg/L[2] | 0.01 - 0.25 mg/L[3] | 0.1 - 2.0 mg/L[2] |
| Precision (%RSD) | < 5%[2] | 4.6%[3] | < 5%[2] |
| Specificity | Lower; potential for interference from other fluorescent compounds. | High; separates BPA from other matrix components.[4] | High; provides spectral information for peak purity assessment. |
| Throughput | Higher; suitable for rapid screening.[2] | Lower; longer analysis time per sample. | Lower; longer analysis time per sample. |
Protein Quantification: Fluorescence Immunoassays vs. ELISA and Western Blot
This comparison focuses on the quantification of a target protein in a biological sample.
| Parameter | Fluorescence-Linked Immunosorbent Assay (FLISA) / Fluorescent ELISA (FELISA) | Colorimetric ELISA | Fluorescent Western Blot |
| Principle | Antigen-antibody binding detected via a fluorophore-conjugated antibody or a fluorescent substrate.[5] | Antigen-antibody binding detected via an enzyme-catalyzed color change.[6] | Size-based separation of proteins followed by immunodetection with fluorescently labeled antibodies.[7] |
| Sensitivity | High; often more sensitive than colorimetric ELISA.[5] | Good, but can be limited for low-abundance proteins.[6] | Moderate to high, depending on antibody affinity and target abundance. |
| Dynamic Range | Wider than colorimetric ELISA.[5] | Relatively narrow; may require sample dilution.[6] | Can be broad, especially with modern digital imagers. |
| Quantification | Fully quantitative with a standard curve.[5] | Fully quantitative with a standard curve.[6] | Semi-quantitative to quantitative with proper normalization. |
| Specificity | High, based on antibody-antigen recognition. | High, based on antibody-antigen recognition. | Very high, provides both immunological specificity and molecular weight information.[6] |
| Throughput | High; suitable for 96-well or 384-well plates. | High; suitable for 96-well plates.[8] | Lower; typically 10-15 samples per gel. |
| Multiplexing | Possible with multiple fluorophores. | Limited. | Readily achievable with spectrally distinct fluorescent dyes.[7] |
Cellular Process Analysis: Fluorescent Probes vs. Mass Spectrometry
This comparison addresses the validation of a fluorescent probe designed to detect an increase in intracellular reactive oxygen species (ROS).
| Parameter | Fluorescent ROS Probe (e.g., via microscopy or flow cytometry) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | | :--- | :--- | :--- | :--- | | Principle | Measurement of fluorescence changes upon probe reaction with ROS.[9] | Identification and quantification of specific oxidative modifications on proteins or lipids.[10][11] | | Readout | Relative fluorescence intensity, often reported as fold change. | Absolute or relative quantification of specific modified biomolecules. | | Specificity | Can be prone to off-target reactions and artifacts. Validation is critical.[10] | High; provides unambiguous identification of specific molecular modifications.[10] | | Spatial Resolution | High (subcellular) with microscopy. | Typically provides information from bulk cell lysates. | | Temporal Resolution | Capable of real-time imaging in living cells. | Generally provides an endpoint measurement. | | Sensitivity | High, can detect low levels of ROS. | High, capable of detecting femtomole levels of modified peptides. | | Throughput | High, especially with automated microscopy or flow cytometry. | Lower; requires extensive sample preparation and instrument time. |
Experimental Workflows and Logical Relationships
Visualizing the workflow for cross-validation and the interplay of different techniques in studying a biological pathway is essential for experimental design.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of cross-validation studies. Below are generalized protocols for the key comparative experiments.
Cross-Validation of a Fluorescent Probe for Oxidative Stress with LC-MS/MS
Objective: To validate that an increase in fluorescence from a ROS-sensitive probe in treated cells corresponds to a quantifiable increase in a specific oxidative protein modification.
A. Fluorescence-Based Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at an appropriate density and culture for 24 hours. Treat cells with the compound of interest to induce oxidative stress. Include vehicle control and positive control (e.g., H₂O₂) groups.
-
Probe Staining: Incubate the cells with the fluorescent ROS probe (e.g., 5 µM) for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting: Wash the cells with PBS and detach them using a gentle cell scraper or trypsin. Resuspend in PBS or flow cytometry buffer.
-
Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting the probe at its appropriate wavelength and collecting emission in the corresponding channel. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
Data Analysis: Gate the cell population of interest and compare the MFI of treated groups to the vehicle control to determine the fold change in fluorescence.
B. Mass Spectrometry Analysis (Targeted Proteomics)
-
Sample Preparation: Treat and harvest cells under the same conditions as for the fluorescence analysis.
-
Protein Extraction and Digestion: Lyse the cells in a urea-based buffer. Quantify the protein concentration (e.g., BCA assay). Reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest the proteins into peptides using trypsin overnight.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the peptides using a liquid chromatography system coupled to a tandem mass spectrometer. Use a targeted method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to specifically detect and quantify both the native and the oxidized version of a target peptide from a highly abundant protein known to be susceptible to oxidative modification.
-
Data Analysis: Integrate the peak areas for the native and oxidized peptide fragments. Calculate the ratio of oxidized to native peptide for each condition and compare the fold change with the control group.
Cross-Validation of Protein Quantification by Fluorescent ELISA and Western Blot
Objective: To quantify the concentration of a target protein (e.g., a secreted cytokine like IL-6) in cell culture supernatant and validate the results using a different immunoassay format.
A. Fluorescent ELISA
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target protein overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
Sample and Standard Incubation: Prepare a standard curve using serial dilutions of a known concentration of the recombinant target protein. Add standards and samples to the wells and incubate for 2 hours at room temperature.[1]
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target protein and incubate for 1-2 hours.[5]
-
Signal Generation: Wash the plate. Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase). After washing, add a fluorescent substrate (e.g., AttoPhos).[5]
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Generate a standard curve by plotting fluorescence intensity versus standard concentrations. Calculate the concentration of the target protein in the samples by interpolating their fluorescence values from the standard curve.[12]
B. Fluorescent Western Blot
-
Sample Preparation: Concentrate the cell culture supernatant if necessary. Mix the samples with Laemmli sample buffer and heat to denature the proteins.
-
SDS-PAGE: Load the samples and a molecular weight marker onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.[13]
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or a commercial fluorescent-friendly blocker) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with wash buffer (e.g., TBST). Incubate with a fluorescently labeled secondary antibody (e.g., conjugated to a far-red dye) for 1 hour at room temperature, protected from light.[7]
-
Imaging: Wash the membrane extensively. Image the blot using a digital imager capable of detecting fluorescence at the appropriate wavelength.
-
Analysis: Quantify the band intensity using densitometry software. Compare the relative expression levels between samples. For more quantitative results, include a loading control or total protein stain for normalization.
Conclusion
The cross-validation of fluorescence data with orthogonal analytical techniques is an indispensable practice for ensuring the accuracy and reliability of research findings. While fluorescence assays provide high sensitivity and throughput, techniques like HPLC, ELISA, Western Blotting, and Mass Spectrometry offer complementary information regarding specificity, molecular weight, and absolute quantification. By integrating these methods, researchers can build a more robust and comprehensive understanding of the biological systems they study, ultimately leading to more impactful and reproducible science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct ELISA using fluorescent substrate protocol | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein assay ELISA [qiagen.com]
- 9. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 10. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spbase.org [spbase.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. biotium.com [biotium.com]
A Comparative Performance Analysis of Pyrene-Based OLEDs and Other Organoboron Emitters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pyrene-based Organic Light-Emitting Diodes (OLEDs) with other prominent classes of organoboron emitters. The information presented is supported by experimental data from recent scientific literature to aid researchers in the selection and design of next-generation emissive materials for optoelectronic applications.
Introduction to Pyrene-Based and Organoboron Emitters in OLEDs
The development of efficient and stable emissive materials is a critical driver of innovation in Organic Light-Emitting Diode (OLED) technology. Among the vast landscape of organic luminophores, pyrene-based and organoboron compounds have emerged as particularly promising candidates, especially for, but not limited to, blue emission.
Pyrene-based emitters are valued for their high photoluminescence quantum yields, excellent thermal stability, and robust chemical nature. The extended π-conjugated system of the pyrene core provides a foundation for achieving deep blue emission. However, the planar structure of pyrene can lead to aggregation-caused quenching (ACQ) and excimer formation, which can redshift the emission and reduce device efficiency.[1] Current research focuses on the strategic functionalization of the pyrene core to mitigate these issues and enhance performance.[2]
Organoboron emitters have garnered significant attention due to the unique electronic properties conferred by the boron atom. The vacant p-orbital on the boron center imparts electron-accepting character, facilitating the design of molecules with efficient intramolecular charge transfer (ICT) and enabling high-performance emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).[3] This class of materials is diverse, encompassing triarylboranes, diboron-containing compounds, and four-coordinate boron complexes, each with distinct photophysical properties.[4]
This guide will delve into a comparative analysis of these two important classes of emitters, presenting their performance metrics in clearly structured tables, detailing the experimental protocols for device fabrication and characterization, and providing visual representations of key concepts and workflows.
Performance Comparison
The performance of OLEDs is evaluated based on several key metrics, including External Quantum Efficiency (EQE), luminance, Commission Internationale de l'Éclairage (CIE) coordinates (which define the emitted color), and operational stability. This section compares these metrics for representative pyrene-based and organoboron emitters.
Pyrene-Based OLEDs
Pyrene-based emitters have been extensively investigated for their potential in high-efficiency blue OLEDs. Strategic molecular design, such as the introduction of bulky substituents to prevent π-π stacking, has led to significant improvements in their performance.
Recent advancements in pyrene-based blue emitters have demonstrated high external quantum efficiencies and deep blue color purity. For instance, non-doped OLEDs utilizing pyrene derivatives have achieved EQEs of up to 7.10% with deep-blue emission coordinates.[2][5] Furthermore, by incorporating pyrene into hybridized local and charge-transfer (HLCT) architectures, deep-blue OLEDs have reached EQEs exceeding 10.5%.[6]
Organoboron Emitters
Organoboron compounds represent a versatile class of emitters with tunable electronic properties. Their performance can be tailored by modifying the coordination environment of the boron atom and the nature of the surrounding organic ligands.
Triarylborane-based emitters are a significant subclass of organoboron compounds. They have been successfully employed in OLEDs to achieve high efficiencies across the visible spectrum. For example, some triarylborane-based TADF materials have enabled green-emitting OLEDs with EQEs as high as 17.3%.[7]
Diboron-containing emitters , particularly those with a donor-acceptor-donor (D-A-D) structure, have shown exceptional performance. These materials can achieve high horizontal dipole orientation, leading to outstanding device efficiencies. Orange-to-red emitting TADF OLEDs based on diboron compounds have demonstrated remarkable EQEs, with some reaching up to 30.0%.[4]
Four-coordinate boron emitters have been designed to enhance stability by avoiding labile boron-carbon bonds. These materials have been used to construct high-performance OLEDs with emission colors ranging from blue to yellow, achieving EQEs of up to 18% and impressive operational lifetimes.[3]
Data Presentation
The following tables summarize the key performance data for selected pyrene-based and organoboron emitters to facilitate a direct comparison. It is important to note that the device architecture and fabrication conditions can significantly influence performance, and thus, direct comparisons should be made with caution when these parameters differ.
Table 1: Performance of Representative Pyrene-Based OLEDs
| Emitter | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| 1,8-DTBP | Non-doped | 7.10 | Not Reported | (0.158, 0.063) | [5] |
| Pyrene-based HLCT | Non-doped | >10.5 | >10,000 | (0.152, 0.065) | [6] |
| 2,7-functionalized pyrene | Guest-host | 3.1 | Not Reported | (0.16, 0.024) | [8] |
| Py-TPE | Non-doped | 3.19 | 15,750 | Sky-blue (not specified) | [1] |
| Aryl end-capped pyrene | Not specified | 2.48 | Not Reported | Blue (not specified) | [9] |
Table 2: Performance of Representative Organoboron OLEDs
| Emitter Class | Emitter Example | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
| Triarylborane (TADF) | Compound 74 | 17.3 | Green | Not Reported | [7] |
| Triarylborane (TADF) | Compound 73 | 16.0 | Light Blue | Not Reported | [7] |
| Diboron-based (TADF) | SpAcDBA | 30.0 ± 0.8 | Orange-Red (567 nm) | Not Reported | [4] |
| Diboron-based (TADF) | dmAcDBA | 24.9 ± 0.5 | Orange-Red (583 nm) | Not Reported | [4] |
| Four-coordinate Boron (TADF) | Not specified | 18 | Blue to Yellow | Not Reported | [3] |
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are detailed methodologies for the key experimental procedures.
OLED Fabrication
OLEDs can be fabricated using either vacuum thermal evaporation (VTE) for small molecules or solution processing for polymers and some small molecules.
4.1.1. Vacuum Thermal Evaporation (VTE)
VTE is a widely used technique for the deposition of multilayered OLEDs with precise control over film thickness and purity.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Organic materials are placed in individual crucibles and heated to their sublimation temperatures.
-
The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
A typical device structure consists of a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), deposited sequentially.
-
-
Cathode Deposition:
-
A metal cathode, often a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area.
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
4.1.2. Solution Processing
Solution processing offers a lower-cost and more scalable alternative to VTE, particularly for large-area devices.
-
Substrate Preparation: The substrate cleaning procedure is similar to that for VTE.
-
Layer Deposition by Spin Coating:
-
A solution of the organic material in a suitable solvent is dispensed onto the substrate.
-
The substrate is then spun at a high speed (e.g., 2000-6000 rpm) to spread the solution and evaporate the solvent, leaving a thin film.
-
For multilayer devices, subsequent layers are often deposited from orthogonal solvents to avoid dissolving the underlying layer.
-
The hole transport layer, often poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is typically spin-coated.
-
-
Cathode Deposition: The cathode is usually deposited by VTE as described above.
Device Characterization
The performance of the fabricated OLEDs is assessed through a series of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
A source measure unit is used to apply a voltage across the device and measure the resulting current.
-
A photometer or a calibrated photodiode is used to simultaneously measure the luminance (in cd/m²) of the emitted light.
-
The current density (in mA/cm²) is calculated by dividing the current by the active area of the device.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectrum of the device is measured using a spectroradiometer at a constant driving voltage or current.
-
The CIE coordinates are calculated from the EL spectrum to quantify the color of the emitted light.
-
-
External Quantum Efficiency (EQE):
-
The EQE is calculated from the luminance, current density, and EL spectrum of the device. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.
-
-
Operational Stability:
-
The operational lifetime of the device is determined by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.
-
Mandatory Visualizations
Molecular Design Strategy for High-Efficiency Emitters
Caption: Molecular design strategies for high-performance OLED emitters.
Standard OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Experimental Workflow for OLED Fabrication and Characterization
References
- 1. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Highly efficient deep-blue OLEDs based on hybridized local and charge-transfer emitters bearing pyrene as the structural unit - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Blue Emitters Based on Aryl End-Capped Pyrene Groups for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Pyrene Boronic Acid Esters for Saccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various pyrene boronic acid esters for different saccharides. The information is intended to assist researchers in selecting appropriate fluorescent probes for saccharide detection and in the development of novel diagnostic and therapeutic agents. The data presented is compiled from peer-reviewed scientific literature and is supported by detailed experimental protocols.
Principles of Pyrene Boronic Acid-Saccharide Interactions
Pyrene boronic acids are fluorescent molecules that can reversibly bind to compounds containing cis-1,2- or 1,3-diols, a structural feature common in saccharides.[1] This binding event forms a cyclic boronate ester, which can modulate the fluorescence properties of the pyrene fluorophore.[2] The change in fluorescence, either through quenching, enhancement, or a shift in emission wavelength (including excimer formation), allows for the quantitative assessment of saccharide binding.[3]
The strength of this interaction, or binding affinity, is influenced by several factors, including the structure of the saccharide, the specific pyrene boronic acid derivative, and the pH of the medium.[2][4] Generally, monoboronic acids exhibit a higher affinity for fructose compared to other monosaccharides like glucose, galactose, and mannose. This selectivity is attributed to the higher proportion of the furanose form of fructose in solution, which presents a favorable cis-diol arrangement for binding.
Comparative Binding Affinities
The following table summarizes the reported binding affinities (Association Constant, Kₐ, or Dissociation Constant, Kₑ) of different pyrene boronic acid esters with various saccharides. It is important to note that direct comparison between different studies should be made with caution, as experimental conditions such as pH, temperature, and solvent composition can significantly influence binding constants.
| Pyrene Boronic Acid Derivative | Saccharide | Binding Constant (M⁻¹) | Experimental Conditions | Reference |
| Pyrene-1-boronic acid/β-Cyclodextrin complex | D-Fructose | Kₐ = 2515 ± 134 | pH 7.5, 2% DMSO in water, 25°C | [5] |
| L-Arabinose | Kₐ = 269 ± 28 | pH 7.5, 2% DMSO in water, 25°C | [5] | |
| D-Galactose | Kₐ = 197 ± 28 | pH 7.5, 2% DMSO in water, 25°C | [5] | |
| D-Glucose | Kₐ = 79 ± 33 | pH 7.5, 2% DMSO in water, 25°C | [5] | |
| Diboronic acid-pyrene conjugate (Sensor 16) | D-Fructose | Kₐ = 353 | Not specified | [6] |
| D-Glucose | Kₐ = 1378 | Not specified | [6] | |
| Carbazole Pyridinium Boronic Acid (CPBA) | D-Glucose | Kₐ = 2.3 x 10⁶ | pH 9.5, Carbonate buffer | [5] |
Experimental Protocols
The determination of binding affinities for pyrene boronic acid esters and saccharides is typically performed using fluorescence titration. Below is a generalized protocol based on common methodologies reported in the literature.
General Protocol for Fluorescence Titration
1. Materials and Reagents:
-
Pyrene boronic acid ester of interest
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)
-
Buffer solution (e.g., Phosphate, HEPES, or Carbonate buffer at a specific pH)
-
High-purity water
-
Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the pyrene boronic acid ester (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
-
Prepare a concentrated stock solution of each saccharide (e.g., 1 M) in the chosen buffer.
3. Preparation of Working Solutions:
-
Dilute the pyrene boronic acid ester stock solution in the buffer to a final working concentration (typically in the low micromolar range, e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid interfering with the binding.
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solution with the buffer.
4. Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer appropriate for the specific pyrene boronic acid ester. For pyrene derivatives, excitation is often around 340 nm, with monomer emission monitored around 375-400 nm and excimer emission (if applicable) at longer wavelengths (>450 nm).
-
Record the initial fluorescence spectrum of the pyrene boronic acid ester solution in the cuvette.
-
Incrementally add small aliquots of a saccharide stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate (typically a few minutes) before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
5. Data Analysis:
-
Correct the fluorescence intensity data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the saccharide concentration.
-
The binding constant (Kₐ or Kₑ) can be determined by fitting the titration data to a suitable binding model, such as the 1:1 binding isotherm (Benesi-Hildebrand or Scatchard plot).[7]
Signaling Pathways and Experimental Workflow
The interaction between a pyrene boronic acid and a saccharide leading to a fluorescent signal can be visualized as a clear workflow. The following diagrams illustrate the general signaling pathway and the experimental process.
Caption: General signaling pathway of a pyrene boronic acid-based saccharide sensor.
Caption: Experimental workflow for determining saccharide binding affinity using fluorescence titration.
References
- 1. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 3. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 7. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrene Probe Quantum Yield Against Commercial Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical decision that significantly impacts experimental outcomes. This guide provides an objective comparison of the fluorescence quantum yield of pyrene and its derivatives against commonly used commercial fluorophores. The data presented is supported by established experimental protocols to ensure a comprehensive and practical resource for your research needs.
Data Presentation: A Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a direct measure of the efficiency of a fluorophore in converting absorbed photons into emitted photons. A higher quantum yield generally signifies a brighter fluorescent probe. The following table summarizes the fluorescence quantum yields of pyrene and several widely used commercial fluorophores in various solvents. It is crucial to note that the quantum yield is highly dependent on the molecular environment, and thus, solvent conditions are provided for each value.
| Fluorophore | Solvent | Fluorescence Quantum Yield (Φf) |
| Pyrene | Cyclohexane | 0.32[1][2] |
| Toluene (degassed) | 0.65 ± 0.01 | |
| Crystal | 0.68[3] | |
| Fluorescein | 0.1 M NaOH | 0.92 - 0.95[4][5] |
| Ethanol | 0.79[4][6][7] | |
| Rhodamine B | Ethanol | 0.49 - 0.7[8][9] |
| Water | 0.31 | |
| Basic Ethanol | 0.65[8] | |
| Coumarin 153 | Cyclohexane | 0.9[10] |
| Water | 0.1[10] | |
| Ethanol | 0.544[11] | |
| Cyanine Dyes | ||
| Cy2 | Aqueous Buffer | 0.12[12][13] |
| Cy3 | Aqueous Buffer | 0.15[12][13] |
| Cy3B | Aqueous Buffer | 0.67[12][13] |
| Cy5 | Aqueous Buffer | 0.27[12][13] |
| Cy5.5 | Aqueous Buffer | 0.28[12] |
| Cy7 | Aqueous Buffer | 0.30[12] |
Note: The quantum yield of pyrene and its derivatives can be influenced by factors such as the presence of oxygen and the formation of excimers at high concentrations. Some derivatives of pyrene have been reported to have quantum yields as high as 0.81. Alkyl substitution on the pyrene chromophore has also been shown to enhance the fluorescence quantum yield.[14][15]
Experimental Protocols: Measuring Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves referencing a standard with a known quantum yield.[16]
Principle
The relative fluorescence quantum yield (Φx) of an unknown sample is calculated by comparing its fluorescence intensity to that of a standard (Φst) with a known quantum yield. The equation used is:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Materials
-
Spectrofluorometer with a cuvette holder.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorophore of interest (unknown sample).
-
Fluorescence standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
High-purity solvents.
Procedure
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same as that used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) remain constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the unknown sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the unknown sample using the equation above.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the comparative measurement of fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. omlc.org [omlc.org]
- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein [omlc.org]
- 7. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. omlc.org [omlc.org]
- 10. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cyanine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to the Hydrolytic Stability of Boronic Esters
For researchers and professionals in drug development and synthetic chemistry, the choice of a boronic acid protecting group is critical. Boronic esters are indispensable intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility is often dictated by their stability in aqueous environments. Premature hydrolysis can lead to low reaction yields, purification challenges, and difficulties in handling and storage. This guide provides an objective comparison of the hydrolytic stability of common boronic esters, supported by available data, to aid in the selection of the most suitable reagent for your specific application.
Comparative Hydrolytic Stability Data
The stability of a boronic ester is highly dependent on its structure and the pH of the medium. While a direct, comprehensive comparison of half-lives under identical conditions is scarce in the literature, the following table summarizes key stability data and qualitative observations from various studies. N-methyliminodiacetic acid (MIDA) boronates exhibit exceptional stability across a wide range of conditions, whereas the stability of pinacol esters is more moderate and highly pH-dependent.
| Boronic Ester Type | pH Condition | Temperature (°C) | Solvent / Medium | Stability (Half-life, t₁/₂) or Observation |
| MIDA Boronate | Strongly Basic (aq. NaOH) | 23 | Dioxane/H₂O | Fast Hydrolysis (< 10 minutes)[1] |
| MIDA Boronate | Weakly Basic (aq. K₃PO₄) | 60 | Dioxane/H₂O | Slow, Controlled Hydrolysis (~3 hours)[1] |
| MIDA Boronate | Solid State | Ambient | Air | Indefinitely Stable (No decomposition after >60 days)[1] |
| Pinacol (Pin) Ester | Strongly Acidic (< 4) | Ambient | Aqueous | Low Stability (Acid-catalyzed hydrolysis)[2] |
| Pinacol (Pin) Ester | Neutral (6 - 8) | Ambient | Aqueous | Moderate to High Stability (Generally most stable range)[2] |
| Pinacol (Pin) Ester | Physiological (7.4) | Ambient | Aqueous | Accelerated Hydrolysis compared to neutral pH[2][3][4] |
| Pinacol (Pin) Ester | Strongly Basic (> 10) | Ambient | Aqueous | Low Stability (Rapid base-catalyzed hydrolysis)[2] |
| Pinanediol Ester | Not Specified | Ambient | Acetone-d₆ | High Stability (Considered among the most stable esters)[5][6] |
| Diisopropanolamine (DIPAB) Ester | Not Specified | Ambient | Hydrogel | High Stability (Drug release half-life of ~14 days)[7] |
Experimental Workflow for Stability Assessment
The following diagram illustrates a generalized workflow for determining the hydrolytic stability of a boronic ester. The primary methods involve monitoring the disappearance of the ester or the appearance of the corresponding boronic acid over time using analytical techniques like HPLC or NMR spectroscopy.
Caption: General workflow for a boronic ester hydrolytic stability assay.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining comparable stability data. Below are representative methods for assessing hydrolytic stability.
1. HPLC-Based Method
This method is widely used for its sensitivity and accuracy but requires careful optimization to prevent on-column hydrolysis, which can lead to inaccurate results.[8][9]
-
Materials:
-
Boronic ester of interest
-
Buffer solutions (e.g., phosphate-buffered saline) at various pH values (e.g., 4.0, 7.4, 9.0)
-
Organic solvent (e.g., Acetonitrile (MeCN) or DMSO, HPLC grade)
-
HPLC system with a UV detector and a C18 column (low silanol activity columns are recommended to minimize on-column hydrolysis).
-
-
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the boronic ester in the chosen organic solvent.
-
Initiation: To a vial containing 990 µL of the desired pH buffer pre-incubated at a constant temperature (e.g., 37°C), add 10 µL of the boronic ester stock solution to achieve a final concentration of 100 µM. Vortex briefly.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction vial. If necessary, quench the hydrolysis by diluting the aliquot in a cold, aprotic organic solvent like acetonitrile.
-
Analysis: Inject the samples onto the HPLC system. Use a mobile phase with no acidic modifiers (e.g., formic or trifluoroacetic acid) to minimize on-column hydrolysis.[2] An isocratic or gradient method is developed to separate the boronic ester from its hydrolysis product (the boronic acid).
-
Quantification: Monitor the peak area of the boronic ester at a suitable wavelength.
-
Calculation: Plot the natural logarithm of the remaining percentage of the boronic ester against time. The half-life (t₁/₂) is calculated from the slope (k) of the linear regression using the formula: t₁/₂ = ln(2)/k.
-
2. ¹H NMR-Based Method
This method allows for real-time monitoring of the hydrolysis reaction within the NMR tube and does not require sample quenching or separation.[9]
-
Materials:
-
Boronic ester of interest
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O) at the desired pD (pH).
-
Deuterated organic co-solvent (e.g., DMSO-d₆) to ensure solubility.
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and a signal that does not overlap with reactant or product signals.
-
-
Procedure:
-
Preparation: In an NMR tube, dissolve a known amount of the boronic ester and the internal standard in a deuterated co-solvent (e.g., 100 µL of DMSO-d₆).
-
Initiation: Add the deuterated buffer (e.g., 500 µL) to the NMR tube, cap, and shake to initiate the reaction. Quickly place the tube in the NMR spectrometer, which is pre-heated to the desired temperature.
-
Analysis: Acquire ¹H NMR spectra at regular time intervals.
-
Quantification: Determine the concentration of the remaining boronic ester at each time point by integrating a characteristic signal relative to the signal of the internal standard.
-
Calculation: Calculate the half-life as described in the HPLC method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Evaluating the Interference of Other Analytes on Pyrene-Based Sensor Response: A Comparative Guide
For researchers, scientists, and drug development professionals, the selectivity of a fluorescent sensor is a critical parameter for accurate and reliable analyte detection. This guide provides an objective comparison of the performance of pyrene-based sensors in the presence of various potentially interfering analytes, supported by experimental data and detailed protocols.
Pyrene and its derivatives are widely utilized as fluorescent probes due to their unique photophysical properties, such as a long fluorescence lifetime, high quantum yield, and the ability to form excimers.[1] These characteristics make them excellent candidates for developing chemosensors for a variety of analytes, including metal ions and nitroaromatic compounds.[2][3] However, the practical application of these sensors is often challenged by the presence of other species in the sample matrix that may interfere with the sensor's response. Therefore, a thorough evaluation of the sensor's selectivity is paramount.
This guide outlines a typical experimental workflow for assessing the interference of other analytes on the response of a pyrene-based sensor and presents comparative data from studies on pyrene-based sensors designed for the detection of copper (Cu²⁺) and iron (Fe²⁺) ions.
Signaling Pathway of a Pyrene-Based Fluorescent Sensor
The general mechanism of a pyrene-based "turn-on" or "turn-off" fluorescent sensor involves the modulation of the pyrene fluorophore's emission in the presence of a target analyte. In many cases, the sensor is designed with a recognition moiety that selectively binds to the analyte. This binding event can trigger a conformational change or an electronic process, such as photoinduced electron transfer (PET), which in turn alters the fluorescence properties of the pyrene unit. For instance, in a "turn-off" sensor, the binding of a paramagnetic metal ion like Cu²⁺ can quench the fluorescence.[2] Conversely, in a "turn-on" sensor, the binding of an analyte might disrupt a quenching process, leading to an enhancement of the fluorescence signal.
Signaling pathway of a pyrene-based sensor.
Experimental Protocols
A standardized protocol is essential for the reproducible evaluation of sensor selectivity. The following methodology outlines a typical fluorescence spectroscopy-based interference study.
General Protocol for Interference Studies
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the pyrene-based fluorescent probe in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare stock solutions of the target analyte and all potential interfering analytes in deionized water or an appropriate buffer solution.
-
-
Instrumentation and Measurement Parameters:
-
Selectivity Experiment:
-
In a cuvette, place a specific volume of the pyrene-based sensor solution (e.g., to a final concentration of 10-60 µM).[2]
-
Add a defined concentration of the target analyte and record the fluorescence spectrum.
-
In separate cuvettes, repeat the process with each of the potential interfering analytes at the same or a higher concentration than the target analyte.
-
Record the fluorescence spectrum for each sample.
-
-
Competition Experiment:
-
To a solution of the pyrene-based sensor, add a potential interfering analyte.
-
Subsequently, add the target analyte to this mixture at the desired concentration.
-
Record the fluorescence spectrum and compare the response to that of the sensor with only the target analyte present.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the different analytes to visualize the selectivity.
-
For competition experiments, compare the fluorescence response in the presence and absence of the interfering species to assess the degree of interference.
-
The following diagram illustrates the typical workflow for an interference study.
Workflow for an interference study.
Comparative Data on Analyte Interference
The selectivity of pyrene-based sensors is highly dependent on the design of the recognition moiety. Below are tables summarizing the interference of various metal ions on the fluorescence response of two different pyrene-based sensors: one designed for Cu²⁺ detection and another for Fe²⁺ detection.
Table 1: Interference Study of a Pyrene-Based Sensor for Cu²⁺
This table presents the fluorescence response of a pyrene-based probe (PYB) designed for the detection of Cu²⁺ in the presence of various other metal ions. The data is based on a study where the fluorescence quenching of the probe was measured.[6]
| Interfering Ion | Concentration of Interfering Ion | Relative Fluorescence Quenching (%) |
| Cu²⁺ (Target) | - | ~77% |
| Ba²⁺ | High Concentration | < 10% |
| Na⁺ | High Concentration | < 5% |
| Mg²⁺ | High Concentration | < 5% |
| Zn²⁺ | High Concentration | < 10% |
| Cd²⁺ | High Concentration | < 10% |
| Ca²⁺ | High Concentration | < 5% |
| Mn²⁺ | High Concentration | < 10% |
| Pb²⁺ | High Concentration | < 15% |
| Hg²⁺ | High Concentration | < 15% |
| Fe³⁺ | High Concentration | < 20% |
| Co²⁺ | High Concentration | < 15% |
Note: The quenching percentages are estimated from the graphical data presented in the source literature and represent the approximate fluorescence quenching relative to the initial fluorescence of the probe.[6]
Table 2: Interference Study of a Pyrene-Based Sensor for Fe²⁺
This table summarizes the selectivity of the pyrene-based ligand PMDP for Fe²⁺ over other metal ions. The data reflects the fluorescence intensity of the sensor in the presence of various metal ions.[2]
| Interfering Ion | Concentration of Interfering Ion (µM) | Relative Fluorescence Intensity (Arbitrary Units) |
| None (Sensor Only) | - | ~650 |
| Fe²⁺ (Target) | 40 | ~150 |
| Cd²⁺ | 40 | ~600 |
| Mn²⁺ | 40 | ~625 |
| Co²⁺ | 40 | ~575 |
| Na⁺ | 40 | ~650 |
| Ni²⁺ | 40 | ~550 |
| Cu⁺ | 40 | ~600 |
| Fe³⁺ | 40 | ~450 |
| Hg²⁺ | 40 | ~500 |
| Mg²⁺ | 40 | ~650 |
| Zn²⁺ | 40 | ~575 |
| K⁺ | 40 | ~650 |
| V⁵⁺ | 40 | ~625 |
Note: The fluorescence intensity values are estimated from the bar chart provided in the source material.[2]
Conclusion
The evaluation of interference from other analytes is a crucial step in the development and validation of pyrene-based fluorescent sensors. The data presented in this guide demonstrates that while some pyrene-based sensors exhibit high selectivity for their target analyte, others may show a response to other structurally or chemically similar species. For instance, the pyrene-based sensor for Fe²⁺ also showed a noticeable, albeit smaller, response to Fe³⁺, Hg²⁺, and Ni²⁺.[2] Similarly, the Cu²⁺ sensor experienced some interference from Fe³⁺.[6]
Therefore, it is imperative for researchers to conduct comprehensive selectivity and competition studies using detailed and standardized protocols to fully characterize the performance of a pyrene-based sensor for its intended application. The experimental workflow and comparative data provided herein serve as a valuable resource for designing and interpreting such studies.
References
- 1. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Guide to the Synthesis and Purification of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the common methods for the synthesis and purification of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a key intermediate in the development of advanced materials and pharmaceuticals. The reproducibility of both the synthesis and purification steps is critically examined, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Synthesis Methodologies: A Comparative Overview
The two primary routes for the synthesis of this compound are the Miyaura borylation of 1-bromopyrene and the direct iridium-catalyzed C-H borylation of pyrene. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.
Method 1: Miyaura Borylation of 1-Bromopyrene
This widely used cross-coupling reaction involves the palladium-catalyzed reaction of an aryl halide (1-bromopyrene) with a diboron reagent (bis(pinacolato)diboron).[1][2][3] The reaction is known for its good functional group tolerance and generally provides good yields.
Method 2: Iridium-Catalyzed C-H Borylation of Pyrene
A more direct approach involves the iridium-catalyzed borylation of the C-H bonds of pyrene.[4] This method avoids the pre-functionalization of the pyrene core (i.e., bromination), thus offering a more atom-economical route. However, controlling the regioselectivity can be a challenge with unsubstituted polycyclic aromatic hydrocarbons like pyrene.[5]
Quantitative Comparison of Synthesis Methods
| Method | Key Reagents | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Miyaura Borylation | 1-Bromopyrene, Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | 1,4-Dioxane | 90 | 34 | Not Specified | [6] |
| Ir-Catalyzed C-H Borylation | Pyrene, Bis(pinacolato)diboron | [Ir(cod)Cl]₂ / dtbpy | Not Applicable | Cyclohexane | 80 | 16 | 78 (for a diborylated pyrene derivative) | [7] |
Note: The yield for the Ir-catalyzed C-H borylation is for a related diborylated pyrene derivative, as a specific yield for the mono-borylation of pyrene to the target compound was not found in the immediate search results. The Miyaura borylation reference did not specify a yield for this particular substrate.
Experimental Protocols
Synthesis of 1-Bromopyrene (Precursor for Miyaura Borylation)
A detailed, reproducible protocol for the synthesis of 1-bromopyrene is available in the literature. The procedure involves the direct bromination of pyrene and subsequent purification by recrystallization.
Procedure:
-
Dissolve pyrene in a suitable solvent (e.g., a mixture of methanol and diethyl ether).[6]
-
Add hydrobromic acid to the solution.[6]
-
Cool the mixture and slowly add an oxidizing agent.
-
Stir the reaction mixture overnight at a controlled temperature (e.g., -20 °C).[6]
-
Collect the precipitate by filtration and wash it.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1-bromopyrene.[6]
General Protocol for Miyaura Borylation
The following is a general procedure based on typical Miyaura borylation conditions.[6][8]
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 1-bromopyrene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).[6]
-
Add a dry, degassed solvent (e.g., 1,4-dioxane).[6]
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 90 °C) for a designated time (e.g., 34 hours).[6]
-
After cooling to room temperature, perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
General Protocol for Iridium-Catalyzed C-H Borylation
This protocol is based on a reported method for the borylation of a pyrene derivative.[7]
Procedure:
-
In a reaction vessel, combine pyrene, bis(pinacolato)diboron, and an iridium catalyst system (e.g., [Ir(cod)Cl]₂ and a bipyridine ligand).
-
Add a suitable solvent (e.g., cyclohexane).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80 °C) for a given time (e.g., 16 hours).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Purification Strategies and Reproducibility
The purification of this compound can be challenging due to the potential for hydrolysis of the boronate ester and difficulties in chromatographic separation.[9]
Column Chromatography
Standard silica gel chromatography can lead to product degradation or streaking. To mitigate these issues, the following modifications are recommended:
-
Boric Acid-Impregnated Silica Gel: This technique has been shown to suppress the over-adsorption of boronic esters on silica gel, leading to improved recovery.[10]
-
Neutral Alumina: Using neutral alumina as the stationary phase can also be an effective alternative to silica gel for purifying boronate esters, with elution often possible with non-polar solvents like hexane.[9]
Recrystallization
Recrystallization is a highly effective method for obtaining high-purity crystalline product.
Recommended Solvents:
-
Hexane: The crude product can be dissolved in hot hexane, followed by slow cooling to induce crystallization.[11]
-
Hexane/Dichloromethane: Slow evaporation from a hexane/dichloromethane solution has also been reported to yield high-quality crystals.[7]
Quantitative Comparison of Purification Methods
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations | Expected Purity | Reference |
| Column Chromatography | Boric Acid-Impregnated Silica Gel | Suppresses over-adsorption and degradation. | High | [10] |
| Column Chromatography | Neutral Alumina / Hexane | Avoids acidic conditions of silica gel. | High | [9] |
| Recrystallization | Hexane | Simple and effective for crystalline products. | >99% (by HPLC) | [6] |
| Recrystallization | Hexane/Dichloromethane | Good for growing single crystals for analysis. | High | [7] |
Visualizing the Workflow
To illustrate the experimental processes, the following diagrams outline the key steps in the synthesis and purification of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 10. This compound | C22H21BO2 | CID 11077956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane, a compound that combines the chemical properties of a boronic acid pinacol ester and a polycyclic aromatic hydrocarbon (PAH), pyrene. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
-
Waste Identification and Classification :
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Solid Waste : This includes contaminated consumables such as gloves, pipette tips, bench paper, and any un-reusable glassware.[1][2]
-
Liquid Waste : This includes any solutions containing the compound and any rinsate from decontamination procedures.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][3]
-
-
Decontamination of Glassware and Surfaces :
-
Initial Rinse : Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination : A basic wash can be effective for converting residual boronic acid into a more water-soluble boronate salt.[1][4] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : A final rinse with water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management :
-
In case of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wear the appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[5]
-
All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.[2][5]
-
-
Waste Storage and Disposal :
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area, following your institution's guidelines.[5][6]
-
Do not mix this waste with other incompatible waste streams.[3][6]
-
Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste disposal service.[7] The approved method for final disposal is typically high-temperature incineration.[2][8][9]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. echemi.com [echemi.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to protect against potential hazards, which include skin and eye irritation from the dioxaborolane component and potential toxicity associated with pyrene derivatives.[1][2][3][4]
Summary of Recommended Personal Protective Equipment
| Operation | Eye Protection | Hand Protection | Body and Respiratory Protection |
| Weighing and Solid Handling | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[6] | A standard laboratory coat should be worn to prevent skin contact.[5] If dust is generated, use a respirator with a particulate filter. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | A standard laboratory coat is required.[5] All work should be conducted in a certified chemical fume hood.[5] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | A flame-resistant lab coat is recommended, especially if flammable solvents are used.[7][8] Work must be performed in a chemical fume hood.[5] |
| Waste Disposal | Chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[5] | A standard laboratory coat should be worn.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation :
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[8]
-
Prepare a designated work area within a certified chemical fume hood.
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper.
-
-
Weighing and Transfer :
-
Don the appropriate PPE as specified in the table above.
-
To minimize dust inhalation, handle the solid compound carefully.
-
Use a draft shield or a chemical fume hood when weighing.
-
Clean any spills immediately with appropriate materials.
-
-
Dissolution and Reaction :
-
Add the solid to the solvent slowly and in a controlled manner within the fume hood.
-
If the reaction is exothermic or involves vigorous stirring, use a face shield in addition to safety goggles.[6]
-
Maintain a clean and organized workspace throughout the experiment.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination, as pyrene and its derivatives can be toxic to aquatic life.[4][5]
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid waste containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
-
Container Labeling :
-
Waste containers must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[5]
-
-
Disposal Method :
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Fact sheet: Pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. as.uky.edu [as.uky.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
